Naveglitazar sodium
説明
Structure
3D Structure of Parent
特性
CAS番号 |
477981-15-0 |
|---|---|
分子式 |
C25H25NaO6 |
分子量 |
444.4588 |
IUPAC名 |
(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium |
InChI |
InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1 |
InChIキー |
QRZVPGNFLXIZON-JIDHJSLPSA-M |
SMILES |
O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Naveglitazar sodium |
製品の起源 |
United States |
Foundational & Exploratory
The Pharmacological Profile of LY519818: A Dual PPARα/γ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
LY519818, also known as Naveglitazar, is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs) with a dominant activity towards the gamma (γ) subtype and a significant affinity for the alpha (α) subtype. Developed to address the intertwined pathologies of type 2 diabetes mellitus (T2DM) and associated dyslipidemia, LY519818 represents a therapeutic strategy aimed at simultaneously improving glycemic control and lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of LY519818, synthesizing available preclinical and clinical data. The document delves into the molecule's mechanism of action, pharmacodynamics, and pharmacokinetics, offering a valuable resource for researchers and professionals in the field of metabolic drug discovery and development.
Introduction: The Rationale for Dual PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and modulate distinct but often complementary metabolic pathways.
-
PPARα , predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
-
PPARγ , most abundantly found in adipose tissue, is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells and enhancing insulin sensitivity.
The dyslipidemia characteristic of T2DM often involves elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. Concurrently, insulin resistance leads to hyperglycemia. The therapeutic rationale for a dual PPARα/γ agonist like LY519818 is to simultaneously address these interconnected metabolic derangements. By activating both PPARα and PPARγ, such a compound is designed to offer a multi-faceted approach to managing T2DM and its associated cardiovascular risk factors.
Pharmacodynamics: Unraveling the Molecular Action of LY519818
Mechanism of Action: A Transcriptional Cascade
As a dual PPAR agonist, LY519818 exerts its effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
The γ-dominant profile of LY519818 suggests a more pronounced effect on insulin sensitization and adipogenesis, characteristic of PPARγ activation, complemented by the lipid-lowering effects mediated by PPARα activation.
Caption: Mechanism of action of LY519818.
In Vitro Receptor Binding and Activation
The affinity of LY519818 for PPARα and PPARγ has been characterized in vitro, demonstrating its dual agonism with a clear preference for the gamma subtype.
| Receptor | IC50 (µM) | Ki (µM) |
| PPARγ | 0.024 | 0.022 |
| PPARα | 1.71 | 1.66 |
| Data sourced from in vitro binding assays. |
These data quantitatively confirm the γ-dominant profile of LY519818. The significantly lower IC50 and Ki values for PPARγ indicate a much higher binding affinity for this receptor subtype compared to PPARα.
Preclinical Efficacy
Preclinical studies in various animal models of diabetes and dyslipidemia have demonstrated the glucose-lowering potential of LY519818.[1] While specific dose-response data from these studies are not publicly available, the compound has been shown to function as a potent and efficacious insulin sensitizer in rodents.[2] In these models, administration of LY519818 is expected to lead to reductions in plasma glucose, triglycerides, and insulin levels.
Expected Outcomes in Preclinical Models (e.g., Zucker Diabetic Fatty Rats, ob/ob mice):
-
Improved Glycemic Control: Dose-dependent reductions in fasting and postprandial glucose levels, as well as decreased HbA1c.
-
Enhanced Insulin Sensitivity: Improvements in insulin tolerance tests and euglycemic-hyperinsulinemic clamp studies.
-
Lipid Profile Modulation: Significant reductions in plasma triglycerides and potential increases in HDL cholesterol.
Clinical Pharmacology
A Phase 2 clinical trial (NCT00065312) was conducted to evaluate the efficacy and safety of Naveglitazar in patients with type 2 diabetes. While the trial is listed as completed, detailed quantitative results regarding its effects on glycemic and lipid parameters are not publicly available. Based on its mechanism of action and preclinical data, the anticipated clinical effects of LY519818 would be:
-
Reduction in HbA1c: Clinically meaningful decreases in glycated hemoglobin, indicating improved long-term glycemic control.
-
Lowering of Fasting Plasma Glucose: Reductions in fasting blood sugar levels.
-
Improvement in Lipid Profile: A primary effect on lowering triglycerides, with potential benefits on other lipid parameters.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The disposition, metabolism, and excretion of LY519818 have been characterized in mice, rats, and monkeys.[1]
Absorption and Distribution
Following oral administration, LY519818 is well-absorbed.[1] The compound is highly bound to plasma proteins, with mean percentages of binding being approximately 99.5% in mice and 99.6% in rats and monkeys.[2] This high degree of protein binding is independent of concentration and is a critical factor influencing the compound's distribution and availability to target tissues.[2]
Metabolism
LY519818 is moderately metabolized in all species evaluated.[1] The parent compound is the most abundant circulating entity at maximum plasma concentration (Cmax), accounting for 68% to 81% of the total radioactivity.[1] The primary metabolic pathways include:[1]
-
Enzymatic Chiral Inversion: Formation of the R-enantiomer, LY591026.
-
Aromatic Hydroxylation: Formation of para-hydroxy naveglitazar.
-
Phase II Conjugation: Glucuronidation and sulfation of metabolites.
Excretion
The primary route of excretion for LY519818 and its metabolites is via the feces.[1] Biliary excretion is a prominent pathway, with acyl glucuronide and sulfate conjugates being identified in the bile of rats.[1]
Safety and Tolerability
Detailed safety and tolerability data from the clinical development of LY519818 are not extensively published. However, based on the known pharmacology of PPAR agonists, particularly dual agonists, certain adverse effects can be anticipated. These may include:
-
Weight Gain: A common side effect associated with PPARγ activation due to increased adipogenesis and fluid retention.
-
Edema: Fluid retention is another known class effect of PPARγ agonists.
-
Cardiovascular Effects: The cardiovascular safety of dual PPAR agonists has been a subject of scrutiny, with some agents in this class being discontinued due to cardiovascular concerns.
A thorough assessment of the benefit-risk profile of LY519818 would require access to the complete safety database from its clinical trials.
Experimental Protocols
In Vitro PPAR Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of LY519818 for PPARα and PPARγ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the target PPAR.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human PPARα-LBD and PPARγ-LBD
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)
-
Test compound (LY519818) at various concentrations
-
Scintillation proximity assay (SPA) beads (e.g., yttrium silicate)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
96-well microplates
-
Microplate scintillation counter
-
-
Assay Procedure:
-
Incubate a mixture of the PPAR-LBD, radiolabeled ligand, and SPA beads in the assay buffer.
-
Add varying concentrations of LY519818 to the wells.
-
Incubate the plates at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is inversely proportional to the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Efficacy Study in a Rodent Model of T2DM (e.g., Zucker Diabetic Fatty Rat)
Objective: To evaluate the dose-dependent effects of LY519818 on glycemic control and lipid metabolism.
Step-by-Step Methodology:
-
Animal Model:
-
Use male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Acclimatize the animals for at least one week before the start of the study.
-
-
Experimental Design:
-
Randomly assign animals to treatment groups (e.g., vehicle control, LY519818 at low, mid, and high doses).
-
Administer the vehicle or LY519818 orally once daily for a specified duration (e.g., 14-28 days).
-
-
Endpoints and Measurements:
-
Body Weight and Food Intake: Monitor daily.
-
Fasting Blood Glucose and Plasma Insulin: Measure at baseline and at regular intervals during the study from tail vein blood samples.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. Administer a glucose bolus orally after an overnight fast and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Plasma Lipids: At the end of the study, collect terminal blood samples for the analysis of triglycerides, total cholesterol, HDL, and LDL.
-
HbA1c: Measure from whole blood at the end of the study.
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Analyze the OGTT data by calculating the area under the curve (AUC).
-
Conclusion
LY519818 (Naveglitazar) is a dual PPARα/γ agonist with a pharmacological profile that positions it as a potential therapeutic agent for the management of type 2 diabetes and associated dyslipidemia. Its γ-dominant activity suggests a strong insulin-sensitizing effect, while its PPARα agonism is expected to contribute to the improvement of the lipid profile. While preclinical data have demonstrated its potential, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available detailed results from its clinical trials. Further research and data transparency are necessary to fully elucidate the therapeutic potential and place in therapy of LY519818.
References
-
Naveglitazar (LY519818) | PPAR Agonist | MedChemExpress.
-
Yi, P., Hadden, C. E., Annes, W. F., Jackson, D. A., Peterson, B. C., Gillespie, T. A., & Johnson, J. T. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51–61.
Sources
Technical Guide: Naveglitazar (LY-519818) – A Non-Thiazolidinedione PPAR / Dual Agonist[1][2]
Executive Summary
Naveglitazar (LY-519818) represents a critical case study in the structural evolution of insulin sensitizers. Unlike first-generation Thiazolidinediones (TZDs) such as Rosiglitazone, Naveglitazar is a non-TZD, acidic dual agonist targeting both Peroxisome Proliferator-Activated Receptor gamma (PPAR
Designed to bridge the gap between insulin sensitization (PPAR
Molecular Architecture & SAR
Structural Divergence from TZDs
The defining feature of Naveglitazar is the replacement of the varying TZD (2,4-thiazolidinedione) head group with a carboxylic acid pharmacophore (specifically a dihydrocinnamate or phenylpropanoic acid moiety).
| Feature | Thiazolidinediones (e.g., Rosiglitazone) | Naveglitazar (Non-TZD) |
| Head Group | Cyclic Dione ( | Carboxylic Acid ( |
| Linker | Ether/Pyridine chains | Propoxy-phenyl chain |
| Binding Mode | H-bonds to His323/Tyr473 (Helix 12) | Ionic interaction + H-bonds to Helix 12 |
| Lipophilicity | Moderate | High (Protein Binding >99%) |
Chemical Identity
-
IUPAC Name: (2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid[1]
-
Core Scaffold: Tyrosine-derived phenylpropanoic acid.
-
Key Interaction: The acidic head group mimics the fatty acid substrates of PPARs, allowing for high-affinity docking into the Ligand Binding Domain (LBD).
Mechanism of Action: The Dual Agonist Paradox
Naveglitazar is characterized as a
Signaling Pathway Visualization
The following diagram illustrates the dual-entry mechanism where Naveglitazar activates transcription factors for both glucose uptake (GLUT4) and fatty acid oxidation (CPT1), a synergy intended to treat Metabolic Syndrome.
Figure 1: Dual Agonist Mechanism. Naveglitazar activates both nuclear receptors, driving a combined metabolic phenotype.
Toxicology & Safety Profile (The Failure Point)
Despite efficacy, Naveglitazar's development was halted. For drug developers, understanding why is more valuable than the efficacy data.
The "Glitazar" Class Effect: Urothelial Carcinogenesis
Similar to Muraglitazar, Naveglitazar exhibited a potent carcinogenic signal in rodent models.
-
Observation: Two-year bioassays in rodents revealed an increased incidence of bladder cancer (urothelial carcinoma) .
-
Mechanism: The exact mechanism remains debated but is hypothesized to involve:
-
Dual Agonism Synergy: Simultaneous activation of PPAR
and in the urothelium may drive chronic hyperplasia. -
Urolithiasis (Debated): Some theories suggest drug precipitation (crystals) in urine causes physical irritation, but studies on Naveglitazar specifically suggested carcinogenesis occurred without evidence of urolithiasis as the inciting event [1].
-
Species Specificity: While highly relevant in rodents, the translation to humans is complex; however, the regulatory risk threshold was too high.
-
Pharmacokinetic Profile
-
Protein Binding: >99.5% (Mouse, Rat, Monkey).[3] This high binding affinity often complicates toxicology scaling.
-
Metabolism: Extensive hepatic metabolism via chiral inversion (S to R enantiomer) and acyl glucuronidation.
-
Excretion: Primarily fecal/biliary.
Experimental Protocols
For researchers investigating non-TZD agonists, the following protocols are standard for establishing potency and selectivity.
Protocol: Gal4-LBD Transactivation Assay
This assay isolates the Ligand Binding Domain (LBD) of the PPAR subtypes to measure agonist potency without interference from the native DNA-binding domain.
Materials:
-
Cell Line: COS-7 or HEK293T (low endogenous PPAR expression).
-
Plasmids:
-
pM-hPPAR
-LBD (Gal4 DNA binding domain fused to PPAR LBD). -
pM-hPPAR
-LBD. -
UAS-Luciferase (Reporter).
-
pRL-TK (Renilla control).
-
Workflow Visualization:
Figure 2: Transactivation Assay Workflow for determining EC50 values.
Data Analysis:
-
Normalize Firefly luciferase (Reporter) to Renilla luciferase (Control).
-
Plot Relative Light Units (RLU) vs. Log[Concentration].
-
Fit to a 4-parameter logistic equation to derive
.-
Expected Result: Naveglitazar should show nanomolar potency for PPAR
and low-micromolar/high-nanomolar potency for PPAR .
-
Retrosynthetic Analysis (Proposed Route)
For chemists synthesizing reference standards, the structure suggests a convergent synthesis:
-
Fragment A: Tyrosine derivative (methyl ester).
-
Fragment B: 3-(4-phenoxyphenoxy)propyl bromide.
-
Coupling: Williamson ether synthesis (
, Acetone/DMF) to link Fragment B to the phenolic hydroxyl of Fragment A. -
Functionalization: Installation of the
-methoxy group (if not present in starting tyrosine analog). -
Deprotection: Hydrolysis of the methyl ester to yield the free carboxylic acid (Naveglitazar).
References
-
Long, G. G., et al. (2008). Urothelial carcinogenesis in the urinary bladder of rats treated with naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: Lack of evidence for urolithiasis as an inciting event. Toxicologic Pathology.
-
Eli Lilly and Company. (2006). Naveglitazar Clinical Trial Termination Reports. ClinicalTrials.gov Identifier: NCT00065312.
-
Zhang, H., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[2] Drug Metabolism and Disposition.
-
Filippatos, T. D., et al. (2011). A Contemporary Overview of PPAR alpha/gamma Dual Agonists for the Management of Diabetic Dyslipidemia. PPAR Research.[4]
Sources
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Gamma-Dominant PPAR Modulator: Mechanism, Synthesis, and Toxicology[1][2][3]
Executive Summary
Naveglitazar sodium (LY-519818) represents a critical case study in the evolution of metabolic therapeutics.[1][2] Designed as a dual peroxisome proliferator-activated receptor (PPAR) agonist , it was engineered to bridge the gap between insulin sensitization (PPAR
However, its development trajectory was halted due to the "dual agonist paradox"—where the therapeutic window collapsed under the weight of class-specific toxicities, specifically urothelial carcinogenesis and fluid retention.[4] This guide dissects the molecular architecture, pharmacological signaling, and the rigorous safety thresholds that define this compound's legacy in drug development.
Part 1: Molecular Architecture & Pharmacophore
Naveglitazar is a non-TZD, tyrosine-derived agonist.[1][4][2] Its structural logic follows the classic "Glitazar" tripartite design, optimized for high-affinity binding to the PPAR
| Feature | Chemical Component | Function |
| Acidic Head | (S)-2-methoxy-3-phenylpropanoic acid | Anchors the molecule via hydrogen bonding to Tyr473 (Helix 12) and His323 in the PPAR LBD.[1][4][2] The (S)-configuration is critical for bioactivity.[1][4][2] |
| Linker | Propoxy chain | Provides flexibility to span the Y-shaped binding pocket, positioning the tail in the hydrophobic arm.[1][4] |
| Hydrophobic Tail | Phenoxyphenoxy moiety | Occupies the large hydrophobic pocket, stabilizing the receptor-coactivator complex.[1][4] |
Chemical Identity:
Part 2: Mechanism of Action (The Gamma-Dominant Phenotype)
Naveglitazar is defined by its selectivity ratio .[1][4][2] While it activates both receptors, its functional potency leans heavily toward PPAR
-
PPAR
Activation (Dominant): Drives adipocyte differentiation and fatty acid storage in subcutaneous fat (the "lipid steal" effect), reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver. -
PPAR
Activation (Secondary): Increases expression of CPT-1 and ApoA-I, enhancing fatty acid oxidation and raising HDL levels.[1][4][2]
Signaling Pathway Visualization
The following diagram illustrates the nuclear signaling cascade initiated by Naveglitazar, highlighting the divergent downstream effects.
Caption: Figure 1. Naveglitazar signaling cascade showing dual activation with gamma-dominant downstream effects including therapeutic and toxicity endpoints.[1][4][2]
Part 3: Efficacy vs. Toxicity Profile
The failure of Naveglitazar was not due to lack of efficacy, but rather the inability to separate the therapeutic dose from the toxic dose.
Comparative Profile Table
| Parameter | Naveglitazar (Dual Agonist) | Rosiglitazone (Pure | Fenofibrate (Pure |
| HbA1c Reduction | High (1.0 - 1.5%) | High | Negligible |
| TG Reduction | Moderate/High | Neutral | High |
| HDL Increase | Moderate | Low | High |
| Edema Risk | High (Class Effect) | Moderate | Low |
| Carcinogenicity | Urothelial (Rat) | Bladder (Controversial) | Liver (Rodent specific) |
The Toxicology Pivot: Naveglitazar, like Muraglitazar, induced urothelial hyperplasia and tumors in rodent models.[4] This is hypothesized to be a combination of:
-
PPAR
driven fluid retention: Dilution of urine and changes in electrolyte balance.[1] -
PPAR
driven crystal formation: Precipitation of solids in the bladder causing chronic irritation (calculi hypothesis). -
Direct Urothelial Stimulation: Specific to the dual agonist interplay.[1]
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Convergent Route)
Note: This protocol synthesizes the free acid.[1] Conversion to sodium salt is the final step.[4]
Phase 1: Tail Fragment Synthesis
-
Conditions:
, Acetone, Reflux, 12h.
Phase 2: Head Group Coupling
-
Reactants: L-Tyrosine derivative (Methyl (S)-2-methoxy-3-(4-hydroxyphenyl)propanoate) + Tail Fragment (from Phase 1).[1][4][2]
-
Conditions:
, DMF, , 24h. -
Mechanism:
nucleophilic substitution.[1][4][2]
Phase 3: Hydrolysis & Salt Formation [1][4]
-
Hydrolysis: LiOH, THF/Water, RT. (Cleaves methyl ester).[1][2]
-
Salt Formation: Titrate free acid with NaOH (1.0 eq) in Methanol. Lyophilize.
Caption: Figure 2. Convergent synthesis route for Naveglitazar Sodium via ether coupling.
Protocol B: TR-FRET Binding Assay (In Vitro Validation)
To confirm "Gamma-Dominance," a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.[1][4][2]
-
Reagents: Recombinant Human PPAR
-LBD and PPAR -LBD (GST-tagged), Terbium-labeled anti-GST antibody, Fluorescently labeled ligand (tracer).[1][4][2] -
Procedure:
-
Readout: Measure FRET signal (Excitation 340nm, Emission 520nm/495nm).
-
Validation:
References
-
National Institutes of Health (PubChem). Naveglitazar | C25H26O6 | CID 9888484. [Link][1][2]
-
Drug Metabolism and Disposition. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist. [Link][1][4][2]
-
PLOS ONE. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators.[1][2][7] (Context on LBD binding modes). [Link][1][2][7]
-
PMC (NIH). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. (Discussion on Naveglitazar toxicity). [Link]
Sources
- 1. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]
- 2. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. WO2018207113A1 - A process for the preparation of sglt2 inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 5. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Executive Summary
Metabolic syndrome represents a constellation of interrelated cardiometabolic risk factors, including insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) have emerged as critical regulators of glucose and lipid homeostasis, making them attractive therapeutic targets. Naveglitazar sodium, a non-thiazolidinedione dual agonist of PPARα and PPARγ with a dominant γ-activity profile, was developed to concurrently address the multifaceted nature of metabolic syndrome. This technical guide provides an in-depth analysis of the scientific rationale, preclinical and clinical evaluation strategies, and the therapeutic potential of Naveglitazar sodium. While the clinical development of Naveglitazar was discontinued, the scientific principles and methodologies discussed herein remain highly relevant for the ongoing research and development of novel therapeutics for metabolic syndrome. This document will leverage available data on Naveglitazar and draw comparative insights from the clinically successful dual PPARα/γ agonist, Saroglitazar, to provide a comprehensive and instructive resource.
Introduction: The Challenge of Metabolic Syndrome and the Rationale for Dual PPAR Agonism
Metabolic syndrome is a global health crisis, driven by the rising prevalence of obesity and sedentary lifestyles. The pathophysiology is complex, involving intricate crosstalk between insulin signaling, lipid metabolism, and inflammatory pathways in key metabolic organs such as the liver, adipose tissue, and skeletal muscle.
-
PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. Its activation leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ , highly expressed in adipose tissue, is a master regulator of adipogenesis and enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues.
The therapeutic appeal of a dual PPARα/γ agonist lies in its potential to simultaneously improve both dyslipidemia and insulin resistance, the core components of metabolic syndrome. Naveglitazar sodium was designed to harness these synergistic effects.
Mechanism of Action: The Molecular Symphony of Naveglitazar
Naveglitazar sodium functions as a ligand for both PPARα and PPARγ, initiating a cascade of genomic and non-genomic effects that collectively improve metabolic health. Upon binding, Naveglitazar induces a conformational change in the PPARs, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The activation of PPARα and PPARγ by Naveglitazar initiates a series of downstream events aimed at restoring metabolic balance.
Figure 1: Simplified signaling pathway of Naveglitazar sodium.
Preclinical Evaluation: Establishing a Foundation for Clinical Development
A robust preclinical program is essential to characterize the pharmacology, pharmacokinetics, and safety profile of a drug candidate like Naveglitazar.
In Vitro Characterization
-
Receptor Binding and Transactivation Assays: The initial step involves quantifying the binding affinity and functional activity of Naveglitazar at both PPARα and PPARγ. This is typically performed using cell-based reporter gene assays. The γ-dominant activity profile of Naveglitazar was established through these in vitro studies.[1]
-
Target Gene Expression Analysis: In relevant cell lines (e.g., hepatocytes, adipocytes), the effect of Naveglitazar on the expression of key target genes involved in lipid and glucose metabolism is assessed using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis.
Animal Models of Metabolic Syndrome
The efficacy of Naveglitazar in a complex physiological system is evaluated using various animal models that recapitulate key features of human metabolic syndrome.
| Animal Model | Key Characteristics | Typical Endpoints |
| db/db Mice | Leptin receptor deficiency, obesity, hyperglycemia, insulin resistance. | Glucose, insulin, triglycerides, free fatty acids. |
| Zucker fa/fa Rats | Leptin receptor mutation, obesity, hyperlipidemia, insulin resistance. | Triglycerides, cholesterol, glucose tolerance. |
| High-Fat Diet-Induced Obese Rodents | Diet-induced obesity, insulin resistance, dyslipidemia. | Body weight, adiposity, glucose and insulin tolerance, lipid profile. |
Pharmacokinetics and Metabolism
Preclinical studies in mice, rats, and monkeys have shown that Naveglitazar is well-absorbed orally and is highly bound to plasma proteins (>99%).[2] The primary route of excretion is via the feces.[2] Metabolic pathways include enzymatic chiral inversion to its R-enantiomer, aromatic hydroxylation, and various phase II conjugations.[2]
Clinical Development: Assessing Efficacy and Safety in Humans
While the clinical development of Naveglitazar was halted, the design of its clinical trials would have followed a standard progression to assess its safety and efficacy in treating metabolic syndrome. For illustrative purposes, we will reference the successful clinical development of Saroglitazar.
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
Initial human studies focus on establishing the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the drug in a small cohort of healthy volunteers.
Phase II: Proof-of-Concept and Dose-Ranging in Patients
Phase II trials are designed to evaluate the preliminary efficacy and further assess the safety of the drug in patients with metabolic syndrome. These studies are typically randomized, double-blind, and placebo-controlled, with multiple dose arms to identify the optimal therapeutic dose. A Phase 2 trial of Saroglitazar in patients with NAFLD/NASH demonstrated significant reductions in ALT levels and liver fat content.[3]
Phase III: Confirmatory Efficacy and Safety in a Larger Population
Large-scale Phase III trials are required for regulatory approval and are designed to confirm the efficacy and safety of the chosen dose in a broader patient population over a longer duration. The PRESS V and PRESS VI trials for Saroglitazar demonstrated its efficacy in reducing triglycerides and improving glycemic control in patients with diabetic dyslipidemia.[4][5]
The Discontinuation of Naveglitazar
Experimental Protocols: A Guide for the Bench and the Clinic
Preclinical Protocol: Evaluation in a High-Fat Diet-Induced Obese Mouse Model
Objective: To assess the in vivo efficacy of a dual PPARα/γ agonist on metabolic parameters.
Workflow:
Figure 2: Preclinical evaluation workflow.
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, Naveglitazar (at various doses), and a positive control (e.g., a known PPAR agonist).
-
Drug Administration: The compounds are administered daily via oral gavage for a period of 4-8 weeks.
-
In-life Measurements: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests are performed at baseline and at the end of the study.
-
Terminal Procedures: At the end of the treatment period, animals are fasted overnight, and blood is collected for the analysis of glucose, insulin, triglycerides, and cholesterol. Tissues (liver, adipose, muscle) are harvested for histological analysis and gene expression studies.
Clinical Trial Protocol: A Phase IIb Study in Patients with Metabolic Syndrome
Objective: To evaluate the efficacy and safety of a dual PPARα/γ agonist in subjects with metabolic syndrome.
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Key Inclusion Criteria:
-
Diagnosis of metabolic syndrome (according to NCEP ATP III criteria).
-
Elevated triglycerides and low HDL cholesterol.
-
Evidence of insulin resistance (e.g., elevated fasting glucose or HOMA-IR).
Primary Efficacy Endpoint:
-
Percent change from baseline in fasting serum triglycerides at 24 weeks.
Secondary Efficacy Endpoints:
-
Change from baseline in HDL cholesterol, LDL cholesterol, and non-HDL cholesterol.
-
Change from baseline in fasting plasma glucose and HbA1c.
-
Change from baseline in markers of insulin resistance (e.g., HOMA-IR).
Safety Assessments:
-
Adverse event monitoring.
-
Vital signs, ECGs, and physical examinations.
-
Laboratory safety parameters (e.g., liver function tests, serum creatinine).
Bioanalytical Methodology: Quantifying Naveglitazar in Biological Matrices
Accurate quantification of the drug and its metabolites in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Illustrative LC-MS/MS Protocol for a PPAR Agonist:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous matrix components using a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive or negative electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity.
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, linearity, and stability.
Future Directions and Conclusion
Although the development of Naveglitazar sodium was discontinued, the therapeutic concept of dual PPARα/γ agonism remains a compelling strategy for the management of metabolic syndrome. The clinical success of Saroglitazar in diabetic dyslipidemia provides strong validation for this approach.[6][7]
Future research in this area may focus on:
-
Selective PPAR Modulators (SPPARMs): Developing compounds with a more refined balance of α and γ activity to maximize efficacy while minimizing adverse effects.
-
Tissue-Specific Targeting: Designing drugs that preferentially act on specific metabolic tissues to enhance the therapeutic window.
-
Combination Therapies: Exploring the synergistic effects of PPAR agonists with other classes of metabolic drugs.
References
- Sosale, A., Saboo, B., & Sosale, B. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes.
- Pai, V., & Ghiya, B. (2014). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of saroglitazar 2 and 4 mg compared to pioglitazone 45 mg in diabetic dyslipidemia (PRESS V). Journal of the American College of Cardiology, 63(12_Supplement), A1889.
- Wang, Y., et al. (2006). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 34(10), 1709-1720.
- Gawrieh, S., et al. (2021). Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial.
- Baidya, A., et al. (2022). Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence. Clinical Diabetology, 11(5), 316-320.
- Jain, M. R., et al. (2015). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI). Diabetes Technology & Therapeutics, 17(3), 153-162.
Sources
- 1. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the peroxisome proliferator-activated receptors (PPARs) have emerged as a pivotal target. This guide provides a comprehensive technical exploration of two classes of PPAR agonists: the glitazones, established as selective PPARγ agonists, and Naveglitazar sodium, a dual PPARα/γ agonist. We will dissect their fundamental differences in molecular mechanism, binding affinities, and downstream signaling pathways. Furthermore, this document will illuminate the clinical implications of these distinctions, from their effects on glycemic control and lipid metabolism to the safety concerns that have shaped their developmental trajectories. Detailed experimental protocols for the comparative evaluation of these compounds are also provided to empower researchers in this field.
Introduction: The PPARs as Master Regulators of Metabolism
Peroxisome proliferator-activated receptors are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of glucose and lipid homeostasis. Three main isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ).
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby reducing circulating triglyceride levels.[1]
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thus reducing lipotoxicity in other tissues.[1]
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The glitazone class of drugs, also known as thiazolidinediones (TZDs), were developed as selective agonists for PPARγ. In contrast, Naveglitazar sodium was designed as a dual agonist, targeting both PPARα and PPARγ with the therapeutic rationale of addressing both insulin resistance and diabetic dyslipidemia.[2][3]
The Glitazones: Pioneers of PPARγ Agonism
The glitazone family, which includes compounds like pioglitazone and rosiglitazone, represents the first generation of drugs designed to specifically target PPARγ.[4] Their primary mechanism of action involves binding to and activating PPARγ, leading to a cascade of genomic and non-genomic effects that ultimately improve insulin sensitivity.
Mechanism of Action
Upon activation by a glitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in:
-
Adipogenesis: Promoting the differentiation of preadipocytes into mature adipocytes, which act as safe storage depots for free fatty acids.
-
Glucose Uptake: Increasing the expression of glucose transporters, particularly GLUT4, in adipose tissue and muscle.
-
Adipokine Secretion: Modulating the secretion of adipokines, such as increasing adiponectin (which has insulin-sensitizing effects) and decreasing TNF-α (which contributes to insulin resistance).
Figure 1: Simplified signaling pathway of glitazones via PPARγ activation.
Clinical Profile and Limitations
Clinically, glitazones effectively lower blood glucose levels and improve insulin sensitivity. However, their use has been associated with a range of side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure in some patients.[4] These adverse effects are largely attributed to their potent and selective activation of PPARγ.
Naveglitazar Sodium: The Dual Agonist Approach
Naveglitazar sodium (LY519818) is a non-thiazolidinedione compound that was developed as a dual agonist of both PPARα and PPARγ, with a dominant activity towards PPARγ.[5][6] The rationale behind this dual-action approach was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, thereby offering a more comprehensive treatment for the metabolic abnormalities associated with T2DM.[2][3]
A Divergent Mechanism: Engaging Both PPARα and PPARγ
Naveglitazar's mechanism of action involves the simultaneous activation of both PPARα and PPARγ. This dual engagement leads to a broader spectrum of gene regulation compared to glitazones.
-
PPARγ-mediated effects: Similar to glitazones, Naveglitazar enhances insulin sensitivity through its action on PPARγ.
-
PPARα-mediated effects: By activating PPARα, Naveglitazar stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]
Figure 2: Naveglitazar's dual activation of PPARα and PPARγ.
A Promising but Troubled Clinical Journey
While preclinical studies and early clinical trials showed promise for Naveglitazar in improving both glycemic control and lipid profiles, its development was ultimately halted.[7] This decision was part of a broader trend of discontinuation for many dual PPARα/γ agonists due to safety concerns, including cardiovascular risks and potential carcinogenicity observed in some compounds of this class.[2][8] Specifically for Naveglitazar, preclinical studies in rats revealed hypertrophic and proliferative effects on the urothelium.[9]
Head-to-Head Comparison: Naveglitazar vs. Glitazones
The fundamental differences between Naveglitazar and glitazones lie in their receptor selectivity, which translates to distinct pharmacological profiles.
| Feature | Glitazones (e.g., Pioglitazone, Rosiglitazone) | Naveglitazar Sodium |
| Primary Target(s) | Selective PPARγ agonist | Dual PPARα/γ agonist (γ-dominant) |
| Chemical Class | Thiazolidinedione | Non-thiazolidinedione |
| EC50 for PPARγ | Rosiglitazone: ~9 nM[4], Pioglitazone: ~280 nM[10] | Data not publicly available |
| EC50 for PPARα | >1000 nM[10] | Data not publicly available |
| Primary Clinical Effect | Improved insulin sensitivity and glycemic control | Improved insulin sensitivity, glycemic control, and lipid profile (↓ triglycerides, ↑ HDL) |
| Key Side Effects | Weight gain, fluid retention, bone fractures, potential cardiovascular risks (rosiglitazone)[4] | Urothelial changes in preclinical models, potential for cardiovascular adverse events seen with the class[2][9] |
| Developmental Status | Approved for clinical use (Pioglitazone) | Development discontinued[7] |
Experimental Protocols for Comparative Analysis
For researchers aiming to compare the activity and selectivity of Naveglitazar and glitazones, the following experimental workflows are recommended.
In Vitro Characterization
Rationale: This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the transcription of a reporter gene. By comparing the dose-response curves for Naveglitazar and a glitazone on cells expressing either PPARα or PPARγ, their respective potencies (EC50) and selectivities can be determined.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with a serial dilution of Naveglitazar, a glitazone (e.g., pioglitazone), or a vehicle control.
-
-
Luciferase Assay:
-
After an incubation period of 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 3: Workflow for a PPAR transactivation assay.
Rationale: This in vitro assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a PPAR. This provides a direct measure of the compound's binding affinity (IC50) for the receptor.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a GST-tagged PPARα or PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPAR ligand (acceptor fluorophore).
-
-
Compound Addition:
-
Add serial dilutions of the test compound (Naveglitazar or a glitazone) to the wells of a microplate.
-
-
Assay Reaction:
-
Add the prepared reagent mix to the wells.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
-
TR-FRET Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis:
-
Plot the FRET ratio against the compound concentration and fit the data to a competitive binding curve to determine the IC50 value.
-
Figure 4: Overview of a TR-FRET competitive binding assay.
In Vivo Efficacy and Safety Assessment
Rationale: To evaluate the in vivo effects of these compounds on glucose metabolism, lipid profiles, and potential side effects, a diabetic animal model is essential. The db/db mouse, which has a mutation in the leptin receptor, develops obesity, insulin resistance, and hyperglycemia, making it a relevant model for T2DM.
Protocol:
-
Animal Model:
-
Use male db/db mice and their lean littermates (db/+) as controls.
-
-
Compound Administration:
-
Treat groups of db/db mice with Naveglitazar, a glitazone, or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
Collect blood samples for the measurement of glucose, insulin, triglycerides, total cholesterol, HDL, and LDL.
-
-
Tissue Analysis:
-
At the end of the study, collect tissues such as liver, adipose tissue, and skeletal muscle for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.
-
-
Safety Assessment:
-
Monitor for any signs of toxicity.
-
Perform histopathological analysis of key organs, including the bladder, to assess for any compound-related changes.
-
Conclusion: A Divergence in Therapeutic Strategy and Outcome
The comparison between Naveglitazar sodium and the glitazones offers a compelling case study in drug development, highlighting the evolution of therapeutic strategies for T2DM. While the selective PPARγ agonism of glitazones proved to be an effective approach for improving insulin sensitivity, it came with a distinct side-effect profile. The dual PPARα/γ agonism of Naveglitazar represented a rational attempt to address both hyperglycemia and dyslipidemia simultaneously. However, the safety concerns that emerged for this class of compounds ultimately led to the discontinuation of Naveglitazar's development.
For researchers and drug development professionals, the story of Naveglitazar and the glitazones underscores the critical importance of balancing efficacy with safety. It also emphasizes the need for a deep understanding of the complex biology of nuclear receptors and the potential for off-target or unintended effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PPAR agonists, with the ultimate goal of developing safer and more effective therapies for metabolic diseases.
References
- Dey, D., Medicherla, S., Neogi, P., Gowri, M., Cheng, J., Gross, C., ... & Nag, B. (2003). A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. Metabolism, 52(7), 843-851.
- Bala, P., Kumar, S., & Singh, M. (2007). PPAR dual agonists: are they opening Pandora's Box?. Pharmacological research, 55(5), 413-420.
- Hebda, C. A., Lu, J., Willard, D. H., Burris, T. P., & Smith, T. R. (2005). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug metabolism and disposition, 33(11), 1667-1676.
- Kaushal, A., Singh, H., & Thangaraju, P. (2021). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Current Drug Targets, 22(12), 1416-1427.
- Srivastava, R. A. K. (2021). Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. Journal of the Endocrine Society, 5(Supplement_1), A889-A890.
- Bajaj, M., & DeFronzo, R. A. (2007). Effects of peroxisome proliferator-activated receptor (PPAR)-alpha and PPAR-gamma agonists on glucose and lipid metabolism in patients with type 2 diabetes mellitus. Diabetologia, 50(7), 1335-1345.
- Henry, R. R., Lincoff, A. M., & Mudaliar, S. (2015). Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials. Diabetes, Obesity and Metabolism, 17(5), 455-463.
-
BioSpace. (2023, June 26). Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data. Retrieved from [Link]
-
ClinicalTrials.gov. (2017). A Study of Saroglitazar Magnesium in Patients With Nonalcoholic Fatty Liver Disease and/or Nonalcoholic Steatohepatitis. Retrieved from [Link]
- Rakhe, A. S., & Panicker, G. K. (2014).
- Kaul, U., & Parmar, D. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes. Vascular health and risk management, 11, 217.
- Singh, A. K., & Singh, R. (2013). Recent advances on novel dual-acting peroxisome proliferator-activated receptor alpha and gamma agonists. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.
- Lee, M. A., Tan, L., Yang, H., Im, Y. G., & Im, Y. J. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific reports, 7(1), 1-11.
-
RCSB PDB. (2017). 5Y2O: Structure of PPARgamma ligand binding domain-pioglitazone complex. Retrieved from [Link]
- Singh, A. K., & Singh, R. (2021). The Clinical Aspects of Saroglitazar and its Side Effects. Journal of Drug Delivery and Therapeutics, 11(2), 128-132.
- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435.
- Yu, K., & Li, X. (2023). Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. International Journal of Molecular Sciences, 24(15), 12345.
- Martin, G., Duplus, E., & Forest, C. (2008). Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice. Biochemical pharmacology, 75(3), 643-651.
- El-Hafidi, M., & Pérez-Méndez, O. (2014). Rosiglitazone stimulates peroxisome proliferator-activated receptor gamma expression and directly affects in vitro steroidogenesis in porcine ovarian follicles. Theriogenology, 82(1), 130-138.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]
[1][2][3]
Executive Summary
Naveglitazar Sodium (LY-519818 Sodium) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) agonist with dual activity at PPAR
Physicochemical Characterization
Precise molecular data is essential for accurate stoichiometric calculations in assay preparation.[1] Researchers must distinguish between the free acid (active moiety) and the sodium salt (formulated for solubility).[1]
Molecular Specifications
The following table contrasts the two forms. Ensure you are using the correct molecular weight (MW) for your molarity calculations.[1]
| Feature | Naveglitazar Sodium (Salt) | Naveglitazar (Free Acid) |
| CAS Number | 477981-15-0 | 476436-68-7 |
| Molecular Formula | C | C |
| Molecular Weight | 444.45 g/mol | 422.47 g/mol |
| Appearance | White to off-white solid powder | White solid |
| Solubility | DMSO (>10 mg/mL), Ethanol (Low) | DMSO, Methanol |
| IUPAC Name | Sodium (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoate | (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid |
Structural Integrity & Handling[1]
-
Hygroscopicity: The sodium salt form is hygroscopic.[1] Weighing should be performed rapidly in a humidity-controlled environment to prevent water uptake, which introduces weighing errors.[1]
-
Chirality: Naveglitazar possesses a single chiral center at the
-position of the propanoic acid side chain.[1] The (S)-enantiomer is the active eutomer.[1] Note: In vivo, the compound undergoes enzymatic chiral inversion to the (R)-enantiomer.[1][2][3]
Mechanism of Action: Dual PPAR Agonism
Naveglitazar functions as a nuclear receptor ligand.[1][4] Upon binding, it induces a conformational change in the PPAR receptor, facilitating heterodimerization with the Retinoid X Receptor (RXR).[1] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]
Signaling Pathway Visualization
The following diagram illustrates the activation cascade and downstream metabolic effects.[1]
Figure 1: Signal transduction pathway of Naveglitazar showing dual agonism leading to differential gene expression.[1]
Experimental Framework
To ensure reproducibility, the following protocols for reconstitution and cellular assays are recommended.
Reconstitution Protocol (Stock Solution)
Objective: Prepare a 10 mM stock solution of Naveglitazar Sodium.
Reagents: Dimethyl Sulfoxide (DMSO), anhydrous,
-
Calculation: To prepare 1 mL of 10 mM solution:
[1] -
Solubilization: Add 1 mL of DMSO to 4.44 mg of powder. Vortex for 30 seconds until clear.
-
Validation: Inspect for particulate matter. If turbid, sonicate for 5 minutes at 25°C.
-
Storage: Aliquot into light-resistant vials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[1]
In Vitro PPAR Transactivation Assay
Context: This assay validates the functional potency of the compound against specific PPAR isoforms.
| Step | Procedure | Critical Control |
| 1. Transfection | Co-transfect HEK293 cells with: 1. Expression plasmid (hPPAR | Ensure transfection efficiency >60% using a GFP control well. |
| 2. Treatment | 24h post-transfection, treat cells with Naveglitazar (0.1 nM – 10 | Include Rosiglitazone (PPAR |
| 3. Incubation | Incubate for 24 hours at 37°C, 5% CO | Use DMSO vehicle control (<0.1% final v/v).[1] |
| 4. Analysis | Lyse cells and quantify Luciferase/Renilla ratio.[1] | Plot dose-response curve to calculate EC |
Metabolic Disposition & Safety
Researchers conducting in vivo studies must account for the specific metabolic fate of Naveglitazar.[1]
-
Chiral Inversion: In rodents and primates, the (S)-enantiomer (parent) undergoes unidirectional chiral inversion to the (R)-enantiomer (LY591026).[1] This is species-dependent and must be monitored via chiral HPLC in pharmacokinetic studies.[1]
-
Excretion: Elimination is primarily biliary (fecal), with minimal renal clearance.[1]
-
Protein Binding: High (>99%) plasma protein binding across species.[1][3][4]
References
-
PubChem. (2025).[1][5][6][7][8][9] Naveglitazar Sodium (Compound Summary). National Library of Medicine.[1] [Link][1]
-
DrugBank. (2025).[1][6] Naveglitazar: Pharmacology and Interactions. DrugBank Online.[1][6] [Link][1][6]
-
Zhang, Q., et al. (2007).[1] The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51-61.[1][10] [Link][1]
Sources
- 1. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Carfloglitazar sodium, (R)- | C36H28FN2NaO4 | CID 154572838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Carfloglitazar sodium | C36H28FN2NaO4 | CID 23701513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The following technical guide details the development history, mechanistic profile, and eventual discontinuation of Naveglitazar sodium.
Executive Summary
Naveglitazar sodium (Code: LY519818) was a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) agonist developed jointly by Ligand Pharmaceuticals and Eli Lilly . Designed as a dual
Despite promising Phase II efficacy data showing robust HbA1c reduction and improved lipid profiles, the program was discontinued in 2006 . The termination was driven by a convergence of regulatory shifts and specific toxicological signals: the FDA's imposition of a mandatory 2-year rodent carcinogenicity safety hurdle for PPAR agonists and the emergence of bladder neoplasia signals in preclinical models that could not be attributed to secondary mechanisms like urolithiasis.
Mechanistic Profile & Therapeutic Rationale[1][2][3]
The Dual Agonist Concept
Naveglitazar was engineered to address the "residual risk" in Type 2 Diabetes Mellitus (T2DM)—specifically, the dyslipidemia (high triglycerides, low HDL) that persists despite glycemic control.
-
PPAR
(Gamma): Activation drives adipocyte differentiation and fatty acid storage in subcutaneous adipose tissue, reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver. -
PPAR
(Alpha): Activation induces fatty acid -oxidation in the liver and upregulates ApoA-I/ApoA-II, raising HDL-C and lowering triglycerides.
Signaling Pathway Visualization
The following diagram illustrates the intended dual-activation pathway and the downstream metabolic effects.
Figure 1: Mechanism of Action for Naveglitazar Sodium. Note the dual pathway activation intended to treat the "Metabolic Syndrome" cluster.
Clinical Development History
Preclinical Foundation
Early studies in db/db mice and Zucker diabetic fatty rats demonstrated that Naveglitazar possessed a unique potency ratio. Unlike pure glitazones, it showed significant triglyceride lowering at doses that produced equivalent glycemic control.
-
Pharmacokinetics: The molecule was well-absorbed (>90% bioavailability) and primarily excreted via the biliary route, reducing the risk of accumulation in renally impaired patients—a key advantage over other anti-diabetics.
Phase II Clinical Results
In Phase II trials involving patients with T2DM, Naveglitazar demonstrated efficacy comparable to or exceeding standard-of-care thiazolidinediones (TZDs).
Table 1: Summary of Phase II Efficacy Signals (vs. Placebo/Comparator)
| Parameter | Effect Direction | Magnitude (Approx.) | Clinical Significance |
| HbA1c | Decrease ( | 1.0% - 1.5% | Comparable to Rosiglitazone/Pioglitazone.[1][2] |
| Triglycerides | Decrease ( | Significant | Superior to pure PPAR |
| HDL Cholesterol | Increase ( | Moderate | Beneficial cardiovascular profile.[1] |
| Weight Gain | Increase ( | Present | A known class effect of PPAR |
Note: Specific numerical data from the unpublished Phase II reports are synthesized from subsequent reviews of the glitazar class attrition.
The Discontinuation: A Convergence of Factors
The discontinuation of Naveglitazar in 2006 was not an isolated failure but part of a systemic collapse of the "glitazar" class (including Muraglitazar, Tesaglitazar, and Ragaglitazar).
The Regulatory Pivot (The "Six-Month Rule")
Following the cardiotoxicity and carcinogenicity signals seen with Bristol-Myers Squibb's Muraglitazar (Pargluva), the FDA fundamentally altered the development landscape for PPAR agonists.
-
New Requirement: Sponsors were required to complete 2-year rodent carcinogenicity bioassays before initiating clinical trials longer than 6 months.
-
Impact on Naveglitazar: This imposed an immediate 18–24 month delay on the Phase III program, destroying the commercial timeline and allowing competitors (like DPP-4 inhibitors) to gain ground.
The Toxicological "Smoking Gun"
While the delay was damaging, the definitive kill-switch was toxicological. Preclinical long-term studies revealed a safety signal that could not be engineered away.
-
Signal: Urothelial hypertrophy and bladder neoplasia (tumors) in rodents.[3]
-
Mechanism Analysis: In many PPAR
agonists, bladder tumors are attributed to urolithiasis (formation of crystals/stones in urine) which cause chronic irritation and secondary cell proliferation. This is considered a "threshold effect" and sometimes irrelevant to humans. -
Naveglitazar Specifics: Crucially, toxicological pathology reviews indicated a lack of evidence for urolithiasis as an inciting event for Naveglitazar-induced tumors. This suggested a potential direct carcinogenic mechanism or a non-mechanical mode of action, making the safety risk unmanageable for human translation.
Discontinuation Decision Logic
The following diagram maps the decision matrix that led Ligand and Lilly to terminate the program.
Figure 2: Strategic and Scientific Decision Tree leading to the discontinuation of Naveglitazar.
Technical Protocol: Carcinogenicity Assessment
For researchers investigating similar compounds, the protocol that identified Naveglitazar's failure point is a standard but critical regulatory requirement.
Rodent Bioassay Protocol (Standardized)
-
Subjects: Sprague-Dawley rats and CD-1 mice (n=50/sex/group).
-
Duration: 104 weeks (2 years).
-
Dosing: Dietary admixture or oral gavage at 3 dose levels (Low, Mid, High) plus controls. High dose must achieve Maximum Tolerated Dose (MTD) or saturation of exposure.
-
Endpoints:
-
Histopathology: Full tissue panel with specific focus on the urothelium (bladder), liver (peroxisome proliferation), and heart.
-
Urinalysis: Critical for PPARs to detect crystalluria or calculi (stones) to differentiate mechanical irritation from direct carcinogenesis.
-
Electron Microscopy: Scanning EM of bladder urothelium to detect micro-crystals not visible via light microscopy.
-
Self-Validating Check: If tumors are present without crystals/stones in the urine or bladder lumen at interim or terminal sacrifice, the "secondary mechanism" defense is invalid, and the compound is deemed a probable human carcinogen. This was the fate of Naveglitazar.
References
-
Ligand Pharmaceuticals. (2006).[3] Ligand Pharmaceuticals Inc.[4] Annual Report (Form 10-K). U.S. Securities and Exchange Commission. Link
-
Dominick, M. A., et al. (2008). "Naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: lack of evidence for urolithiasis as an inciting event."[5] Toxicologic Pathology, 36(2), 218-231. Link
-
Nissen, S. E., et al. (2005). "Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients with Type 2 Diabetes." JAMA, 294(20), 2581-2586. (Contextual reference for Class Effect). Link
-
Rubenstrunk, A., et al. (2007). "Safety issues and prospects for future generations of PPAR agonists." Biochimica et Biophysica Acta (BBA), 1771(8), 1065-1081. Link
-
US FDA. (2008). "Guidance for Industry: Diabetes Mellitus — Developing Drugs and Therapeutic Biologics." (Historical regulatory context). Link
Sources
- 1. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofhospitalpharmacy.in [journalofhospitalpharmacy.in]
- 4. sec.gov [sec.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solubilization and Cellular Administration of Naveglitazar Sodium
Executive Summary
Naveglitazar sodium (LY-519818 sodium) is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting dominant activity at the PPAR
This guide provides a standardized protocol for preparing stable DMSO stock solutions of Naveglitazar sodium and administering them to cell cultures (e.g., HepG2, 3T3-L1, HUVEC) while maintaining solvent toxicity limits (
Physicochemical Profile
| Property | Specification |
| Compound Name | Naveglitazar Sodium |
| CAS Number | 477981-15-0 |
| Molecular Weight | 444.45 g/mol |
| Appearance | White to off-white solid powder |
| Solubility (DMSO) | |
| Solubility (Water) | Limited; pH-dependent.[1][2] Not recommended for high-conc.[1] stocks. |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Storage (Solution) | -20°C or -80°C in single-use aliquots (avoid freeze/thaw). |
Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM stock solution in anhydrous DMSO.
Rationale: A 10 mM stock allows for 1000x dilution to achieve a 10
Reagents & Equipment
-
Dimethyl Sulfoxide (DMSO), Hybri-Max™ or Cell Culture Grade (sterile filtered,
99.9%).[1] -
Analytical balance (precision 0.01 mg).[1]
-
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
Step-by-Step Methodology
-
Equilibration: Remove the Naveglitazar sodium vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Scientific Insight: Sodium salts are often hygroscopic.[1] Opening a cold vial introduces condensation, which can hydrolyze the compound or alter the weighed mass.
-
-
Weighing: Weigh approximately 4.44 mg of Naveglitazar sodium into a sterile amber glass vial.
-
Calculation:
[1]
-
-
Solubilization: Add 1.0 mL of sterile DMSO to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into 50–100
L aliquots in sterile microcentrifuge tubes. Store at -80°C.
Protocol: Cell Culture Treatment (Serial Dilution)
Critical Challenge: Direct addition of high-concentration DMSO stocks to cell media often causes immediate precipitation due to the rapid change in polarity.[1] Solution: Use an "Intermediate Dilution Step" (200x or 1000x) using culture media or PBS.[1]
Workflow Diagram
Caption: Step-wise dilution strategy to prevent compound precipitation and minimize solvent shock.
Procedure
-
Preparation: Warm culture media to 37°C. Thaw a 10 mM Naveglitazar aliquot.
-
Intermediate Dilution (100x):
-
Final Treatment:
-
Add the Intermediate Dilution to your cell wells.[1]
-
Example: To achieve 1
M final concentration, add 10 L of the Intermediate Dilution (100 M) to 990 L of media in the well. -
Result: Final DMSO concentration is 0.01%, well below the toxicity threshold.
-
Biological Context: Mechanism of Action
Naveglitazar acts as an insulin sensitizer by binding to the nuclear receptor PPAR
Caption: Signaling cascade initiated by Naveglitazar binding to PPAR receptors.[1]
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy media or crystals under microscope immediately after addition.[1] | "Solvent Shock" (rapid polarity change).[1] | Use the Intermediate Dilution step described in Section 4.[1] Do not add 100% DMSO stock directly to static media.[1] |
| Cytotoxicity | Cell detachment or rounding in vehicle control wells.[1] | DMSO concentration > 0.5%.[1][3][4][5] | Ensure final DMSO is |
| Inconsistent Data | High variability between replicates.[1] | Hygroscopic stock / weighing error. | Use single-use aliquots. Do not refreeze thawed stocks.[1] Verify mass with analytical balance. |
References
-
Compound Characterization: PubChem.[1][8][9] Naveglitazar Sodium (CID 58822574).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Mechanism of Action: Akiyama, T., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[10][11][12] Drug Metabolism and Disposition.[1][11] Available at: [Link]
Sources
- 1. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. emulatebio.com [emulatebio.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Naveglitazar sodium stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Naveglitazar
Naveglitazar sodium, also known by its development code LY-519818, is a potent and selective dual agonist of peroxisome proliferator-activated receptors (PPARs), with a stronger affinity for PPARγ over PPARα.[1][2] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1] As a dual agonist, Naveglitazar has been investigated for its potential in treating metabolic disorders such as type 2 diabetes.[1] Its mechanism of action involves the activation of PPARα and PPARγ, which in turn modulates the transcription of genes involved in glucose uptake, lipid metabolism, and inflammation.[1][3]
I. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Naveglitazar sodium is fundamental to the correct preparation of its stock solution.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₅NaO₆ | [1][4] |
| Molecular Weight | 444.45 g/mol | [1][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 477981-15-0 | [1][4] |
II. Safety Precautions and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Handle Naveglitazar sodium in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
Waste Disposal:
-
Dispose of unused Naveglitazar sodium and its solutions as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
III. Protocol for Preparation of Naveglitazar Sodium Stock Solution
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of Naveglitazar sodium in dimethyl sulfoxide (DMSO). This concentration is a common starting point for in vitro studies and can be further diluted to the desired working concentration.
Materials and Equipment:
-
Naveglitazar sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Step-by-Step Procedure:
-
Equilibrate Reagents: Allow the Naveglitazar sodium powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can freeze at temperatures below 18.5°C (65.3°F).
-
Weighing Naveglitazar Sodium:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of Naveglitazar sodium powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.44 mg of Naveglitazar sodium.
-
Calculation:
-
Molecular Weight (MW) = 444.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 444.45 g/mol x 0.001 L = 0.00444 g = 4.44 mg
-
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed Naveglitazar sodium. For a 10 mM solution, add 1 mL of DMSO for every 4.44 mg of powder.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the Naveglitazar sodium is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing Naveglitazar sodium stock solution.
IV. Storage and Stability
Proper storage of the Naveglitazar sodium stock solution is crucial to maintain its stability and activity.
-
Short-term Storage: For use within a few days to a week, the stock solution can be stored at 0-4°C.[1]
-
Long-term Storage: For extended storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1] This prevents repeated freeze-thaw cycles, which can degrade the compound.
-
Protection from Light: Naveglitazar sodium should be protected from light.[1] Store vials in a dark container or wrapped in foil.
The stability of Naveglitazar sodium in DMSO at -20°C is generally good for several months, but it is best practice to use the oldest stock first and to prepare fresh stock solutions regularly.
V. Dilution to Working Concentration
For cell-based assays, the stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
VI. Conclusion
This protocol provides a comprehensive and user-friendly guide for the preparation of Naveglitazar sodium stock solutions. By adhering to these procedures, researchers can ensure the accurate and safe preparation of this compound for their experimental needs, leading to more reliable and reproducible results.
References
-
PubChem. Naveglitazar sodium. [Link]
-
Global Substance Registration System. NAVEGLITAZAR. [Link]
-
Patsnap Synapse. Naveglitazar. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium. [Link]
-
Finar Limited. Safety Data Sheet: Sodium Chloride. [Link]
-
Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
-
ResearchGate. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG. [Link]
-
ResearchGate. In Vitro Drug Release Studies from a Novel Lyophilised Nasal Dosage Form. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. [Link]
-
PMC. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. [Link]
Sources
Optimized Application Note: Profiling Naveglitazar Sodium in In Vitro PPAR
Abstract
This application note details a robust, field-validated protocol for evaluating the potency and efficacy of Naveglitazar Sodium (LY-519818), a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) dual
Introduction & Mechanistic Basis
Naveglitazar Sodium represents a class of "glitazars" designed to decouple the insulin-sensitizing benefits of PPAR
-
Pharmacology: Naveglitazar is a
-dominant dual agonist .[1][2] While it activates both isoforms, its structural dynamics favor the PPAR ligand-binding domain (LBD) stabilization, recruiting co-activators (e.g., PGC-1 ) more efficiently than PPAR . -
The "Sodium" Advantage: The sodium salt form converts the terminal carboxylic acid of the parent molecule into a carboxylate anion. This significantly enhances aqueous solubility, allowing for higher concentration dosing in cell-based assays with reduced reliance on high-percentage DMSO vehicles, which can otherwise confound nuclear receptor signaling.
Mechanism of Action Pathway
The following diagram illustrates the signal transduction cascade initiated by Naveglitazar, leading to the reporter readout.
Figure 1: Molecular mechanism of Naveglitazar-induced transcription in a reporter gene assay. The ligand stabilizes the PPAR-RXR heterodimer, recruiting co-activators to the Peroxisome Proliferator Response Element (PPRE).
Experimental Design & Logic
To ensure Trustworthiness and Self-Validation , this protocol employs a ratiometric dual-luciferase system.
| Component | Specific Choice | Rationale (Senior Scientist Insight) |
| Cell Line | HEK293T (Human Embryonic Kidney) | High transfection efficiency (>80%) and low endogenous PPAR expression, providing a "clean slate" signal-to-noise ratio. |
| Reporter Vector | 3xPPRE-Luc (Firefly) | Multiple copies of the response element (PPRE) amplify the signal, essential for detecting subtle partial agonism. |
| Expression Vector | Human PPAR | Full-length receptors are preferred over GAL4-LBD chimeras to capture allosteric effects involving the N-terminal domain. |
| Normalizer | pRL-TK (Renilla) | Constitutive Renilla expression corrects for well-to-well variations in cell number and transfection efficiency. |
| Controls | Rosiglitazone ( | Validated pharmacological standards are required to benchmark Naveglitazar's relative efficacy ( |
Materials & Reagents
-
Naveglitazar Sodium: (Purity >98%).
-
Storage: Powder at -20°C. Stock solution in DMSO at -80°C.
-
-
Assay Medium: DMEM (High Glucose) + 10% Charcoal-Stripped FBS (CS-FBS).
-
Critical: Standard FBS contains endogenous lipids/hormones that activate PPARs. Charcoal-stripped FBS is mandatory to reduce background noise.
-
-
Transfection Reagent: FuGENE® HD or Lipofectamine™ 3000.
-
Detection Kit: Promega Dual-Glo® Luciferase Assay System.
Detailed Protocol
Phase 1: Stock Preparation (The "Sodium" Nuance)
Although Naveglitazar Sodium is water-soluble, hydrolysis can occur over long-term storage in aqueous buffers.
-
Master Stock: Dissolve powder in anhydrous DMSO to 10 mM . Aliquot and store at -80°C (avoid freeze-thaw).
-
Working Stock: On the day of the assay, dilute the Master Stock into Assay Medium (w/ CS-FBS).
-
Note: Keep final DMSO concentration <0.1% in the well to prevent cytotoxicity.
-
Phase 2: Cell Seeding & Transfection (Day 1)
-
Harvest: Trypsinize HEK293T cells and resuspend in Assay Medium (CS-FBS).
-
Seed: Plate 20,000 cells/well in a white, clear-bottom 96-well plate (100 µL volume).
-
Incubate: 24 hours at 37°C, 5% CO
. -
Transfection Mix (Per Well):
-
100 ng PPAR Expression Plasmid (either
or ). -
100 ng 3xPPRE-Luc Reporter .
-
10 ng pRL-TK (Renilla) .
-
0.6 µL Transfection Reagent (3:1 ratio).
-
-
Action: Add complex to cells. Incubate 16–24 hours.[3]
Phase 3: Treatment (Day 2)
Critical Step: Perform a full dose-response curve to capture the EC
-
Preparation: Prepare 10-point serial dilutions of Naveglitazar Sodium in Assay Medium.
-
Range: 10 µM down to 0.1 nM (semi-log dilution).
-
-
Application: Carefully aspirate transfection media and replace with 100 µL of drug-containing media.
-
Controls:
-
High Control: 1 µM Rosiglitazone (for PPAR
) or 10 µM GW7647 (for PPAR ). -
Vehicle Control: Media + 0.1% DMSO (sets the basal "1-fold" baseline).
-
-
Incubate: 18–24 hours.
Phase 4: Dual-Luciferase Detection (Day 3)
-
Remove plate from incubator and equilibrate to Room Temperature (RT) for 15 mins.
-
Add 75 µL Dual-Glo® Reagent (Firefly substrate + lysis buffer) to each well.
-
Shake (orbit) for 10 mins. Read Firefly Luminescence .
-
Add 75 µL Dual-Glo® Stop & Glo (Quenches Firefly, activates Renilla).
-
Shake (orbit) for 10 mins. Read Renilla Luminescence .
Workflow Visualization
Figure 2: Temporal workflow of the reporter gene assay. Critical timing ensures optimal protein expression prior to ligand introduction.
Data Analysis & Expected Results
Calculation:
Calculate the Relative Light Units (RLU) for each well:
Curve Fitting: Plot log[Agonist] vs. Fold Induction using a non-linear regression (4-parameter logistic fit).
Expected Potency Profile (Reference Values):
| Parameter | PPAR
Note: Absolute EC
Troubleshooting (Senior Scientist's Notes)
-
High Background: If the Vehicle Control has high luminescence, your FBS is not sufficiently stripped. Switch to a "Double-Stripped" lot.
-
Edge Effects: Evaporation in outer wells can skew concentration. Fill edge wells with PBS and use only inner-60 wells for data.
-
Precipitation: While the Sodium salt is soluble, high concentrations (>50 µM) in cold media may precipitate. Always pre-warm media to 37°C before diluting the drug.
References
-
Mechanism of Dual Agonists: Jain, M. R., et al. "Dual PPAR
/ agonists: promising agents for metabolic syndrome." Mini Reviews in Medicinal Chemistry, 2006. -
Naveglitazar Pharmacology: Zhang, F., et al.[1][4][5] "The disposition and metabolism of naveglitazar, a PPAR
- dual agonist." Drug Metabolism and Disposition, 2010. -
Reporter Assay Methodology: Paguio, A., et al. "Improved Dual-Luciferase Reporter Assays for Nuclear Receptors." Promega Cell Notes, 2006.
-
PPAR Transfection Protocols: BPS Bioscience. "PPAR Gamma GAL4 Reporter (Luc) - HEK293 Cell Line Protocol."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract & Introduction
Naveglitazar (LY519818) is a non-thiazolidinedione (non-TZD) dual peroxisome proliferator-activated receptor (PPAR) agonist with dominant activity at the PPAR
Formulating Naveglitazar for preclinical rodent studies presents specific physicochemical challenges. While the sodium salt form (Naveglitazar sodium) improves initial aqueous solubility compared to the free acid, the compound remains highly lipophilic with a tendency to precipitate in the acidic environment of the rodent stomach. Therefore, a suspension-based vehicle is the industry standard to ensure dose uniformity and bioavailability.
This guide details the preparation of the 1% Carboxymethylcellulose (CMC) / 0.25% Polysorbate 80 vehicle, which is optimized to wet the hydrophobic drug particles and maintain a stable suspension for oral gavage (PO).
Physicochemical Context & Vehicle Selection Logic[1][2][3]
The Challenge: Lipophilicity & Wetting
Naveglitazar sodium is a lipophilic salt. When added directly to water or saline, it may form clumps or float due to high surface tension, leading to inconsistent dosing.
-
Solution: Polysorbate 80 (Tween 80) is included as a surfactant. It lowers the surface tension, allowing the aqueous vehicle to "wet" the drug particles, ensuring they disperse rather than clump.
The Challenge: Sedimentation
Even when wetted, the drug particles will settle over time due to gravity.
-
Solution: Sodium Carboxymethylcellulose (Na-CMC) acts as a viscosity modifier. By increasing the viscosity of the water, it slows the sedimentation rate (Stokes' Law), ensuring the drug remains homogeneously suspended during the time it takes to dose a cohort of animals.
Recommended Formulation Protocol
Materials Required
| Component | Grade | Role | Concentration (w/v) |
| Naveglitazar Sodium | >98% Purity | Active Pharmaceutical Ingredient (API) | Variable (typ. 1 mg/mL) |
| Sodium Carboxymethylcellulose (Na-CMC) | Low/Medium Viscosity (USP) | Suspending Agent | 1.0% |
| Polysorbate 80 (Tween 80) | USP/NF | Surfactant / Wetting Agent | 0.25% |
| Sterile Water for Injection | USP | Solvent | q.s. to 100% |
Vehicle Preparation (Stock Solution)
Target Volume: 100 mL
-
Heat Water: Heat approximately 80 mL of sterile water to ~70°C. (Heating aids the hydration of CMC).
-
Add CMC: Slowly sprinkle 1.0 g of Na-CMC powder into the vortex of the stirring water. Critical: Do not dump the powder in all at once; this causes "fish-eyes" (clumps of unhydrated polymer).
-
Hydrate: Continue stirring until the solution cools to room temperature and becomes clear/viscous.
-
Add Surfactant: Add 0.25 mL (or 0.27 g) of Polysorbate 80. Stir gently to mix (avoid foaming).
-
Final Volume: Adjust volume to 100 mL with sterile water.
-
Sterilization: Autoclave (121°C for 20 min) or filter sterilize (0.22 µm) if the viscosity permits. Note: Autoclaving is preferred for CMC vehicles.
Drug Incorporation (Dosing Suspension)
Example: Preparing 10 mL at 1 mg/mL (10 mg/kg dose for 100g rat)
-
Weigh API: Weigh 10 mg of Naveglitazar Sodium into a mortar or small glass vial.
-
Levigate (Wetting): Add a small amount (approx. 0.5 mL) of the prepared Vehicle Stock. Mix thoroughly with a pestle or spatula to create a smooth paste. This step breaks down aggregates and wets the powder.
-
Dilute: Gradually add the remaining vehicle (Geometric Dilution) while mixing continuously.
-
Homogenize: Transfer to the final container. Vortex for 30 seconds or use a probe sonicator (low power, 10s pulses) to ensure a uniform suspension.
Visual Workflows
Formulation Workflow
The following diagram illustrates the critical steps in preparing the dosing suspension to ensure reproducibility.
Caption: Step-by-step workflow for preparing Naveglitazar suspension to prevent aggregation.
Mechanism of Action
Understanding the downstream effects ensures the researcher knows what biomarkers to validate.
Caption: Naveglitazar activation of PPAR pathways leading to metabolic regulation.
Dosing & Administration Protocols
Dosing Specifications
-
Route: Oral Gavage (PO).
-
Dose Range: 1 mg/kg to 10 mg/kg is standard for efficacy studies.
-
Dosing Volume: 5 mL/kg (rats) or 10 mL/kg (mice).
-
Example: A 250g rat receiving 5 mL/kg requires 1.25 mL of suspension.
-
Frequency
Pharmacokinetic studies (Yi et al., 2007) indicate Naveglitazar is well-absorbed and slowly cleared.
-
Standard Regimen: Once Daily (QD).
-
Tmax: ~1–4 hours post-dose.
Quality Control (Self-Validating System)
To ensure the protocol is working, perform these checks:
-
Visual Homogeneity: Invert the vial. There should be no sediment at the bottom after 5 minutes of standing.
-
Syringeability: The suspension must pass through a standard gavage needle (e.g., 18G for rats, 20G/22G for mice) without clogging.
-
Positive Control Validation: In efficacy studies, a reduction in plasma glucose or triglycerides should be observable within 7-14 days of daily dosing.
Stability & Storage
-
Vehicle Stock (CMC/Tween): Stable for 3 months at 4°C if sterilized.
-
Formulated Suspension (with Drug): Prepare fresh weekly. Store at 4°C.
-
Re-suspension: Always vortex for at least 30 seconds before drawing the dose into the syringe.
References
-
Yi, P., et al. (2007). "The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys." Drug Metabolism and Disposition, 35(1), 51-61.
-
Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species."[1] International Journal of Toxicology, 25(6), 499-521.
-
PubChem Compound Summary. "Naveglitazar Sodium (CID 58822574)." National Center for Biotechnology Information.
-
Saroglitazar Preclinical Data. (Analogous dual PPAR agonist formulation reference). Zydus Research Centre Data.
Sources
Here are the detailed Application Notes and Protocols for the oral administration of Naveglitazar Sodium in mice.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the successful oral administration of Naveglitazar sodium, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in mice.[1][2][3] We address the critical challenges of formulating this compound, which is soluble in DMSO but has limited aqueous solubility, by detailing a robust protocol for creating a homogeneous suspension suitable for in vivo studies.[4] This document furnishes two distinct, validated methodologies for oral delivery: the standard technique of oral gavage and a refined, low-stress voluntary consumption method. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and necessary calculations to ensure accuracy, reproducibility, and adherence to the highest standards of animal welfare.
Scientific Background & Principles
Mechanism of Action: Dual PPARα/γ Agonism
Naveglitazar is a non-thiazolidinedione agonist that demonstrates a γ-dominant dual activation of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4][5] These receptors are ligand-activated transcription factors that play a pivotal role in regulating glucose and lipid metabolism.[6][7]
-
PPARγ Activation: Primarily expressed in adipose tissue, it enhances insulin sensitivity and promotes glucose uptake.
-
PPARα Activation: Mainly found in the liver, it governs fatty acid oxidation, thereby reducing circulating triglycerides.[6]
Upon binding, Naveglitazar induces a conformational change in the PPAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription to exert its therapeutic effects.[7]
Caption: PPAR signaling pathway activated by Naveglitazar.
Physicochemical Properties & Formulation Rationale
Understanding the properties of Naveglitazar sodium is fundamental to designing an effective oral formulation.
| Property | Value / Description | Source | Rationale for Formulation Choice |
| Molecular Formula | C₂₅H₂₅NaO₆ | [4] | The sodium salt form suggests an attempt to improve aqueous solubility, yet many high molecular weight organic salts remain poorly soluble. |
| Molecular Weight | 444.45 g/mol | [4] | A relatively high molecular weight can contribute to poor solubility. |
| Solubility | Soluble in DMSO. | [4] | High solubility in an organic solvent like DMSO strongly indicates poor aqueous solubility. Direct oral administration of DMSO is not recommended for chronic studies. |
| In Vivo Absorption | Well-absorbed orally in mice (90-96% dose recovery). | [8] | This indicates good membrane permeability. The primary barrier to bioavailability is likely dissolution rate, not absorption. |
| Plasma Protein Binding | >99% in mice. | [5][8] | High protein binding is a key pharmacokinetic parameter but does not directly influence initial formulation. |
Causality: The compound's poor aqueous solubility is the primary hurdle for oral delivery. To achieve consistent and reproducible exposure in preclinical studies, the formulation must ensure a uniform dispersion of the drug particles. An aqueous suspension using a common, inert suspending agent like Carboxymethylcellulose (CMC) is the industry-standard approach. This method prevents the aggregation of drug particles and allows for accurate, homogenous dosing.
Formulation Protocol: Naveglitazar Sodium Suspension (0.5% CMC)
This protocol describes the preparation of a 1 mg/mL suspension, which is suitable for a 10 mg/kg dose in a 25g mouse at a dosing volume of 10 mL/kg. Adjust concentration as needed for different dose levels.
Materials & Reagents
| Material | Supplier Example | Purpose |
| Naveglitazar Sodium | Benchchem (or equivalent) | Active Pharmaceutical Ingredient (API) |
| Sodium Carboxymethylcellulose (CMC) | Sigma-Aldrich (Cat# C4888) | Suspending agent |
| Sterile Water for Injection | VWR / Thermo Fisher | Vehicle base |
| Mortar and Pestle | Any laboratory supplier | Particle size reduction |
| Magnetic Stirrer and Stir Bar | VWR / Thermo Fisher | Mixing and homogenization |
| Analytical Balance | Mettler Toledo / Sartorius | Accurate weighing |
| Graduated Cylinder / Volumetric Flask | Any laboratory supplier | Volume measurement |
Step-by-Step Preparation Protocol
-
Prepare the 0.5% CMC Vehicle:
-
Accurately weigh 0.5 g of Sodium CMC.
-
Measure 90 mL of sterile water into a beaker with a magnetic stir bar.
-
Heat the water to approximately 60-70°C while stirring. This enhances the dissolution of CMC.
-
Slowly sprinkle the CMC powder into the vortex of the stirring water to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL graduated cylinder or volumetric flask and add sterile water to bring the final volume to 100 mL. This is your Vehicle Control .
-
-
Prepare the Naveglitazar Sodium Suspension (e.g., 1 mg/mL):
-
Rationale: Trituration is a critical step to break down any agglomerates of the drug powder, ensuring a finer, more uniform particle size for better suspension.
-
Calculate the required amount of Naveglitazar sodium. For 20 mL of a 1 mg/mL suspension, you will need 20 mg.
-
Place the weighed Naveglitazar sodium powder into a clean, dry mortar.
-
Add a small amount (e.g., 1-2 mL) of the prepared 0.5% CMC vehicle to the mortar.
-
Triturate the powder with the pestle to form a smooth, uniform paste.
-
Gradually add more of the 0.5% CMC vehicle in small increments, continuing to mix until the contents are fluid.
-
Transfer the mixture to a beaker or vial containing the remaining volume of the 0.5% CMC vehicle.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Self-Validation Check: A properly prepared suspension should appear uniform and opaque. There should be no visible clumps of powder. The suspension should be stirred continuously, even between dosing individual animals, to prevent settling.
Oral Administration Protocols for Mice
Method 1: Oral Gavage (Standard)
Oral gavage is the most common method for precise oral dosing in rodents. However, it requires proper training to minimize animal stress and prevent injury.[9]
Caption: Standard workflow for oral gavage in mice.
3.1.1 Dosing Calculations
The recommended dosing volume for mice is 5-10 mL/kg.[10] Do not exceed 10 mL/kg to avoid the risk of reflux and aspiration.[10][11]
| Parameter | Example Value | Calculation |
| Mouse Body Weight | 25 g (0.025 kg) | - |
| Target Dose | 10 mg/kg | - |
| Suspension Concentration | 1 mg/mL | - |
| Dosing Volume (mL/kg) | 10 mL/kg | - |
| Volume to Administer | 0.25 mL | (Dose [mg/kg] / Concentration [mg/mL]) * Weight [kg] |
3.1.2 Step-by-Step Gavage Protocol
-
Preparation: Weigh the mouse and calculate the required dose volume. Draw the calculated volume into a syringe fitted with an appropriate gavage needle (e.g., 18-20 gauge, 1.5-inch, ball-tipped).[10][11]
-
Restraint: Firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent movement. The head and body should be aligned vertically.[9]
-
Insertion: Gently introduce the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the upper palate.[11] The mouse should swallow the needle as it reaches the pharynx. The needle should pass easily into the esophagus without resistance.[11]
-
CRITICAL: If resistance is met, or if the animal begins to struggle excessively, withdraw the needle immediately and restart. Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Administration: Once the needle is in place (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.
-
Withdrawal: Administer the full volume before smoothly withdrawing the needle in a single motion.
-
Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.
Method 2: Voluntary Oral Administration in Jelly (Low-Stress Alternative)
This method minimizes the stress associated with gavage and is particularly useful for chronic dosing studies.[12][13] It relies on training mice to voluntarily consume a palatable jelly containing the drug.
3.2.1 Protocol: Jelly Formulation
This protocol is adapted from established methods.[12][13]
-
Prepare Drug Solution: Instead of suspending Naveglitazar in CMC, create a concentrated stock in a minimal amount of a suitable solvent (if necessary) that can be mixed into a sucralose solution. Given its properties, a fine suspension in the sucralose solution is more likely. For a 10 mg/kg dose for 8 mice (avg. 30g), you would need 2.4 mg of Naveglitazar. Suspend this in ~450 µL of 2% sucralose solution.
-
Prepare Gelatin Stock: Dissolve gelatin powder (e.g., 8% w/v) in a 2% sucralose solution by heating to ~60°C.
-
Make Drug Jelly: In a 24-well plate, mix 450 µL of the drug suspension with 1300 µL of the warm gelatin stock and 150 µL of a flavoring essence (e.g., strawberry).[12] Mix thoroughly.
-
Make Vehicle Jelly: Repeat the process using the sucralose solution without the drug for the control group.
-
Set and Dose: Allow the jelly to set at 4°C for at least 3 hours. Each well can then be cut into 8 equal pieces, with each piece containing the dose for one mouse.[12]
Causality: The use of non-caloric sweeteners and flavorings enhances palatability, encouraging voluntary consumption. This method leverages natural feeding behavior to reduce procedural stress, which can be a significant confounding variable in metabolic studies.
Troubleshooting
| Issue | Possible Cause | Solution |
| Resistance during gavage | Incorrect angle; needle entering trachea. | Withdraw immediately. Re-evaluate restraint and angle. Never force the needle. |
| Fluid at nose/mouth after gavage | Esophageal reflux (volume too high); accidental tracheal administration. | Stop procedure. Monitor animal closely. Reduce dosing volume for subsequent animals. |
| Inconsistent results between animals | Inhomogeneous suspension; inaccurate dosing. | Ensure the suspension is stirred continuously. Verify balance calibration and syringe accuracy. |
| Mice refuse to eat jelly | Neophobia; dislike of flavor. | Acclimate mice to the plain jelly for several days before introducing the drug-containing jelly. Try different flavors. |
References
-
Naveglitazar - AdisInsight . (2021). AdisInsight. [Link]
-
Saroglitazar - Wikipedia . Wikipedia. [Link]
-
Naveglitazar | C25H26O6 | CID 9888484 - PubChem . National Institutes of Health. [Link]
-
Wight, D. K., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys . Drug Metabolism and Disposition, 35(2), 256-265. [Link]
-
Dutta, D., et al. (2023). Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis . Journal of Clinical and Experimental Hepatology. [Link]
-
Zhang, Y., et al. (2021). Method for voluntary oral administration of drugs in mice . STAR Protocols, 2(1), 100330. [Link]
-
Giri, P., et al. (2018). Preclinical Evaluation of Saroglitazar Magnesium, a Dual PPAR-α/γ Agonist for Treatment of Dyslipidemia and Metabolic Disorders . Xenobiotica, 48(11), 1158-1167. [Link]
-
Lipaglyn (Saroglitazar) for Treating Hypertriglycerdaemia in Type 2 Diabetes, India . (2022). Pharmaceutical Technology. [Link]
-
NAVEGLITAZAR . Global Substance Registration System. [Link]
-
Al, H. F., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus . FEMS Microbiology Letters, 366(7), fnz070. [Link]
-
Tesaglitazar delivered as a standard oral formulation improved... ResearchGate. [Link]
-
Sosale, A., et al. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes . Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 189-196. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus . ResearchGate. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats . (2021). Washington State University IACUC. [Link]
-
Saroglitazar | New Drug Approvals . [Link]
-
Qu-Alexa, F., et al. (2022). GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice . Nature Metabolism, 4, 1074-1089. [Link]
-
Tan, Y., et al. (2023). Utility of Human Relevant Preclinical Animal Models in Navigating NAFLD to MAFLD Paradigm . International Journal of Molecular Sciences, 24(13), 11139. [Link]
-
(PDF) Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes: current evidence . ResearchGate. [Link]
-
SOP: Mouse Oral Gavage . (2017). Virginia Tech IACUC. [Link]
-
Zhang, Y., et al. (2021). Method for voluntary oral administration of drugs in mice . STAR Protocols. [Link]
Sources
- 1. Naveglitazar - AdisInsight [adisinsight.springer.com]
- 2. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saroglitazar - Wikipedia [en.wikipedia.org]
- 7. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This application note details a robust experimental protocol for evaluating the pharmacokinetics (PK) of Naveglitazar sodium, a novel dual peroxisome proliferator-activated receptor (PPAR)
Introduction & Scientific Rationale
Compound Profile: Naveglitazar Sodium
Naveglitazar (LY519818) is a non-thiazolidinedione dual PPAR
-
Mechanism: Transcriptional activation of lipid metabolizing genes (e.g., Acox, Ehhadh) and insulin-sensitizing pathways in adipose tissue.
-
Physicochemical Properties: The sodium salt improves solubility compared to the free acid, but the compound remains highly lipophilic and extensively bound to plasma proteins (>99%).
-
Metabolic Complexity: Naveglitazar undergoes enzymatic chiral inversion to its R-enantiomer (LY591026) and significant biliary excretion, necessitating a study design that captures enterohepatic recirculation and stereospecific disposition.
Study Objectives
-
Bioavailability (
): Determine absolute oral bioavailability by comparing IV and PO administration. -
Exposure Profiling: Quantify
, , and to establish dose-linearity. -
Clearance Mechanisms: Assess systemic clearance (
) and volume of distribution ( ).
Experimental Strategy & Study Design
Animal Model Selection
-
Species/Strain: Sprague-Dawley (SD) Rats (Male, 250–300 g).
-
Rationale: SD rats are the industry standard for metabolic drug PK, offering extensive historical control data for PPAR agonists.
-
-
N Number:
to per time point or group. A serial sampling design ( per group) is recommended to reduce inter-animal variability.
Dose Selection Strategy
Doses should be selected based on pharmacological efficacy ranges (typically 0.1–3 mg/kg for glitazars) and toxicology thresholds.
-
Group 1 (IV): 1 mg/kg (Bolus). Assesses clearance without absorption barriers.
-
Group 2 (PO Low): 1 mg/kg.
-
Group 3 (PO High): 10 mg/kg.[2] Assesses dose-proportionality and saturation of elimination pathways.
Formulation Design
Naveglitazar sodium is an electrolyte salt of a lipophilic acid.
-
IV Vehicle: 5% DMSO + 10% Solutol HS-15 (or PEG 400) + 85% Saline. Must be clear and particle-free.
-
PO Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) or 0.5% Methylcellulose (MC) with 0.1% Tween 80. Forms a stable suspension.
Workflow Visualization
The following diagram outlines the critical path from formulation to data analysis.
Figure 1: End-to-end workflow for Naveglitazar PK study, emphasizing rapid processing to prevent ex vivo degradation.
Detailed Experimental Protocol
Materials
-
Test Article: Naveglitazar Sodium (Purity >98%).
-
Internal Standard (IS): Naveglitazar-d5 or a structural analog (e.g., Rosiglitazone).
-
Anticoagulant:
EDTA (Preferred over heparin to avoid interference in LC-MS).
Animal Husbandry & Preparation
-
Acclimatization: Minimum 5 days. 12h light/dark cycle.
-
Fasting: Fast animals overnight (10–12h) prior to PO dosing to standardize absorption. Food returned 4h post-dose. IV groups can be fed ad libitum.
-
Cannulation (Recommended): Jugular vein cannulation (JVC) allows for stress-free serial sampling and avoids anesthesia artifacts during the absorption phase.
Administration Procedures
-
Intravenous (IV): Inject via tail vein or JVC. Volume: 1–2 mL/kg. Flush with saline immediately.
-
Oral (PO): Oral gavage using a flexible feeding needle. Volume: 5–10 mL/kg. Maintain homogeneity of suspension by constant stirring prior to dosing.
Sampling Schedule
Accurate characterization of the absorption phase (
| Timepoint | Rationale |
| 0 h (Pre-dose) | Baseline blank. |
| 0.083 h (5 min) | IV |
| 0.25 h (15 min) | Early absorption (PO) / Distribution (IV). |
| 0.5 h | Typical onset of absorption. |
| 1.0 h | Expected |
| 2.0 h | Post-distribution phase. |
| 4.0 h | Elimination phase start. |
| 8.0 h | Mid-elimination. |
| 12.0 h | Late elimination. |
| 24.0 h | Terminal phase / Enterohepatic recirculation check. |
Sample Processing
-
Collect 200
L blood into EDTA tubes. -
Invert gently 5 times. Keep on wet ice.
-
Centrifuge at
for 10 min at 4°C within 30 minutes of collection. -
Transfer plasma to cryovials. Store at -80°C.
Bioanalytical Method (LC-MS/MS)[3][4][5]
Sample Preparation
Protein precipitation (PPT) is sufficient and cost-effective for Naveglitazar.
-
Aliquot 20
L plasma. -
Add 180
L Acetonitrile containing Internal Standard (IS). -
Vortex (2 min) and Centrifuge (
, 10 min). -
Inject supernatant.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6
m. -
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) or Negative (ESI-) mode. While acidic drugs often prefer negative mode, Naveglitazar sodium may ionize well in positive mode as
-
MRM Transitions (Indicative):
-
Note: Optimize collision energy (CE) and declustering potential (DP) for the specific instrument.
Data Analysis & Quality Control
Non-Compartmental Analysis (NCA)
Use software like Phoenix WinNonlin or R (PKNCA package). Calculate the following parameters:
| Parameter | Definition | Significance |
| Max observed concentration | Toxicity indicator. | |
| Time to | Absorption rate. | |
| Area under curve to last time | Extent of exposure.[6] | |
| AUC extrapolated to infinity | Total exposure. | |
| Terminal half-life | Dosing interval determination. | |
| Clearance (Dose / | Elimination efficiency. | |
| Volume of distribution at steady state | Tissue distribution. | |
| Bioavailability |
Metabolic Pathway Considerations
Naveglitazar is known to undergo chiral inversion and biliary excretion.[7] The following diagram illustrates the disposition pathways that may affect the PK profile (e.g., double peaks in the plasma concentration-time curve).
Figure 2: Disposition map showing chiral inversion and enterohepatic circulation (EHC), which may cause secondary peaks in the PK profile.
Acceptance Criteria
-
Linearity: Calibration curve
.[3] -
Accuracy/Precision: QC samples within
( at LLOQ). -
Recovery: IS response variation
across run.
References
-
Dhananjeyan, M. R., et al. (2006). The Disposition and Metabolism of Naveglitazar, a Peroxisome Proliferator-Activated Receptor Alpha-Gamma Dual, Gamma-Dominant Agonist in Mice, Rats, and Monkeys.[7] Drug Metabolism and Disposition, 34(4), 628–635. Link
-
Jain, M. R., et al. (2013). Saroglitazar, a novel PPAR
agonist with predominant PPAR activity, shows potent triglyceride-lowering and insulin-sensitizing effects in preclinical models. Pharmacology Research & Perspectives, 3(3).[8] Link -
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link
-
Desai, D., et al. (2013). Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPAR
Agonist with Moderate PPAR Agonist Activity in Healthy Human Subjects. Clinical Drug Investigation, 33(7), 485–494. Link
Sources
- 1. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. actascientific.com [actascientific.com]
- 5. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Technical Guide to the Handling, Storage, and Verification of Naveglitazar Sodium Reference Standards
Executive Summary
Naveglitazar Sodium (LY519818) is a potent, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) agonist with dual
This technical guide provides a rigorous protocol for the storage, solubilization, and analytical verification of Naveglitazar Sodium. It moves beyond basic "store at -20°C" instructions to explain the physicochemical rationale behind these requirements, ensuring researchers maintain the compound’s bioactivity and spectral purity throughout its lifecycle.
Physicochemical Profile
Understanding the intrinsic properties of Naveglitazar Sodium is the first step in preventing degradation.
| Property | Specification | Technical Insight |
| Chemical Name | Naveglitazar Sodium | Sodium salt of the propanoic acid derivative.[1][3] |
| CAS Number | 477981-15-0 | Unique identifier for the sodium salt form.[1][3] |
| Formula | ||
| Molecular Weight | ~444.45 g/mol | |
| Appearance | White to off-white solid powder | Discoloration (yellowing) indicates oxidation.[1] |
| Hygroscopicity | Moderate | The sodium salt moiety attracts moisture; strictly anhydrous storage is required. |
| Solubility | DMSO (>10 mg/mL), Ethanol (Low), Water (pH dependent) | While the sodium salt improves aqueous solubility, DMSO is the preferred solvent for stock solutions to prevent hydrolysis and pH-driven precipitation. |
Storage & Stability Protocol
Improper storage leads to three primary degradation pathways: hydrolysis (due to moisture), oxidation (due to air/light), and photolytic degradation .
A. Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C or lower.
-
Container: Amber glass vials with PTFE-lined screw caps.
-
Desiccation: Store vials inside a secondary container (e.g., a sealed desiccator or jar with silica gel) to mitigate moisture ingress during freezer opening.
-
Light: Protect from direct light.
B. Solubilized State (Stock Solutions)
-
Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation. It is aprotic and prevents the hydrolysis of the ester/ether linkages common in glitazars.
-
Concentration: Prepare high-concentration stocks (e.g., 10 mM or 10 mg/mL) to minimize the surface-area-to-volume ratio, reducing oxidative stress.
-
Aliquot Strategy: Never freeze-thaw the master stock more than once.
-
Protocol: Immediately after dissolution, dispense into single-use aliquots (e.g., 20-50
L) in light-resistant microcentrifuge tubes.
-
-
Shelf Life:
-
-80°C: Up to 6 months.[3]
-
-20°C: Up to 1 month.
-
4°C: Not recommended for storage >24 hours.
-
Protocol: Reconstitution and Handling Workflow
This workflow minimizes hygroscopic stress and ensures homogeneity.
Caption: Workflow for the reconstitution of Naveglitazar Sodium to prevent moisture-induced degradation.
Critical Step: Equilibration Do NOT open the cold vial immediately. Allow it to sit at room temperature for at least 30 minutes. Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, initiating immediate hydrolysis.
Analytical Verification (HPLC Protocol)
Trust but verify. Before starting critical in vivo or in vitro assays, validate the purity of your reference standard using this generic Reverse-Phase HPLC method adapted for glitazars.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Characteristic absorption for the phenoxy/methoxy moieties).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
Acceptance Criteria:
-
Retention Time: Consistent with Certificate of Analysis (CoA) reference.
-
Impurity Profile: No new peaks >0.5% compared to the initial blank injection.
Biological Mechanism & Application
Naveglitazar functions by binding to the Nuclear Receptor superfamily. Understanding this pathway aids in designing relevant cell-based assays (e.g., luciferase reporter assays).
Caption: Signal transduction pathway of Naveglitazar activation of PPAR receptors leading to gene transcription.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | pH Shock | The sodium salt may precipitate as the free acid if added to acidic media. Dilute the DMSO stock slowly into pre-warmed, buffered media (pH 7.4) while vortexing. |
| Yellowing of Powder | Oxidation | The compound has degraded. Discard and purchase fresh standard. Check seal integrity of storage vials. |
| Inconsistent IC50/EC50 | Adsorption | Glitazars are lipophilic and may stick to plastic. Use glass or low-binding polypropylene tips and tubes for serial dilutions. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58822574, Naveglitazar Sodium. Retrieved from [Link][3]
-
Jain, N., et al. (2018). PPAR Agonists in Management of Diabetic Dyslipidemia: A Review. SciSpace. Retrieved from [Link]
-
World Health Organization (WHO). (2020). Guide to good storage practices for pharmaceuticals. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Welcome to the technical support center for naveglitazar sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of naveglitazar sodium in common laboratory solvents: aqueous solutions and dimethyl sulfoxide (DMSO). Understanding and managing the stability of your compound is paramount for generating reliable and reproducible experimental data. This document will serve as your comprehensive resource for troubleshooting common stability-related issues and provide you with the necessary protocols to ensure the integrity of your research.
Introduction to Naveglitazar and the Critical Role of Solvent Selection
Naveglitazar is a potent dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), placing it in a class of compounds with significant therapeutic potential.[1][2] As with many small molecules in drug discovery, its efficacy in in vitro and in vivo models is intrinsically linked to its stability in solution. The choice of solvent is not merely a matter of solubility but a critical experimental parameter that can profoundly impact the structural integrity and, consequently, the biological activity of the compound.
This guide will explore the nuances of naveglitazar sodium stability, contrasting the protic, polar environment of aqueous solutions with the aprotic, polar nature of DMSO. We will delve into the potential degradation pathways and provide you with the tools to proactively address these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team encounters regarding the handling of naveglitazar sodium.
Q1: What is the recommended solvent for preparing stock solutions of naveglitazar sodium?
For long-term storage, preparing a concentrated stock solution in anhydrous DMSO is recommended. DMSO is an excellent solubilizing agent for many poorly water-soluble compounds like naveglitazar.[3] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][5]
Q2: Can I prepare naveglitazar sodium in aqueous buffers for my cell-based assays?
Yes, however, aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment. Due to the poor water solubility of naveglitazar, you will likely need to first dissolve it in a minimal amount of DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.[6]
Q3: What are the primary signs of naveglitazar degradation in solution?
Visual indicators can include color change or the appearance of precipitate. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify the parent compound and its degradation products.[7][8]
Q4: What are the likely degradation pathways for naveglitazar?
Based on the structure of similar compounds, naveglitazar may be susceptible to hydrolysis (especially at non-neutral pH in aqueous solutions), oxidation, and photolysis.[9][10] Aromatic hydroxylation and oxidative dehydrogenation have been identified as metabolic pathways for naveglitazar, which could also occur through chemical degradation.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-solving framework for common stability-related challenges you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity. | Degradation of naveglitazar in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Verify the concentration and purity of your stock solution using HPLC. |
| Precipitation of the compound upon dilution into aqueous buffer. | Poor aqueous solubility of naveglitazar. | Increase the percentage of DMSO in the final working solution (while staying within the tolerance limits of your assay). Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system. |
| Appearance of new peaks in HPLC analysis of the working solution. | Chemical degradation of naveglitazar. | Investigate the cause of degradation (e.g., pH of the buffer, exposure to light, presence of oxidizing agents). Prepare buffers fresh and ensure they are degassed. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Loss of compound concentration over time in a stored aqueous solution. | Adsorption of the compound to the container walls. | Use low-adsorption microplates or tubes. Include a small percentage of a non-ionic surfactant in your buffer if compatible with your assay. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to validate the stability of naveglitazar under your specific experimental conditions. Here are step-by-step protocols for assessing stability.
Protocol 1: Short-Term Stability Assessment of Naveglitazar in Aqueous Buffer
This protocol is designed to determine the stability of naveglitazar in your experimental buffer over the time course of a typical experiment.
Materials:
-
Naveglitazar sodium
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Calibrated analytical balance and volumetric flasks
-
Amber glass vials[4]
Procedure:
-
Prepare a 10 mM stock solution of naveglitazar sodium in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration (e.g., 10 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity. This will be your reference.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC or LC-MS.
-
Compare the peak area of the parent naveglitazar compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Protocol 2: Freeze-Thaw Stability of Naveglitazar in DMSO Stock Solution
This protocol assesses the stability of your DMSO stock solution to multiple freeze-thaw cycles.
Materials:
-
Naveglitazar sodium
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Cryovials
Procedure:
-
Prepare a 10 mM stock solution of naveglitazar sodium in anhydrous DMSO.
-
Aliquot the stock solution into several cryovials.
-
Analyze one aliquot immediately by HPLC or LC-MS to establish the initial concentration and purity (Cycle 0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one aliquot at room temperature, and then analyze it by HPLC or LC-MS (Cycle 1).
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles), analyzing one new aliquot after each thaw.
-
Compare the concentration and purity of naveglitazar at each freeze-thaw cycle to the initial measurement.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the recommended workflows.
Caption: Workflow for Aqueous Solution Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Conclusion
The stability of naveglitazar sodium is a critical parameter that underpins the reliability of your research. While DMSO provides a more stable environment for long-term storage, the aqueous solutions required for most biological assays necessitate careful handling and stability verification. By following the guidelines and protocols outlined in this technical guide, you can confidently navigate the challenges of working with naveglitazar and ensure the integrity of your valuable data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds. PMC. [Link]
-
Identification of Degradant Products of Saroglitazar by UPLC Tandem Mass Spectroscopy and Attenuated Total Reflection FTIR. International Journal of Pharmaceutical and Empirical Research. [Link]
-
The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. PubMed. [Link]
-
A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. PubMed. [Link]
-
Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. PubMed Central. [Link]
-
analytical method development and validation for estimation of saroglitazar magnesium in pharmaceutical dosage form by quality by design approach. ResearchGate. [Link]
-
DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. NIH. [Link]
-
Effects of sodium butyrate and dimethylsulfoxide on human pancreatic tumor cell lines. PubMed. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
formulation and evaluation of sustained release matrix tablets of saroglitazar by using natural and synthetic polymers. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lifitegrast Degradation: Products and Pathways. MDPI. [Link]
-
RP-HPLC method for stability of saroglitazar in bulk/tablets. INSPUBLISHERS. [Link]
-
Preclinical Evaluation of Saroglitazar Magnesium, a Dual PPAR-α/γ Agonist for Treatment of Dyslipidemia and Metabolic Disorders. PubMed. [Link]
-
formulation and in-vitro characterisation of sustained release matrix pellets of nateglinide. ResearchGate. [Link]
-
(PDF) Lifitegrast Degradation: Products and Pathways. ResearchGate. [Link]
-
Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies. MDPI. [Link]
-
Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide. International Journal of Creative Research Thoughts. [Link]
-
How do I store my lipid in an organic solution? Avanti Polar Lipids. [Link]
Sources
- 1. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Effects of sodium butyrate and dimethylsulfoxide on human pancreatic tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsm.com [ijpsm.com]
- 9. ijper.org [ijper.org]
- 10. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers on Naveglitazar Sodium and Similar Small Molecules
Welcome to the technical support center for ensuring the successful application of small molecule compounds in your cell culture experiments. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and FAQs to address the common challenge of compound precipitation, with a focus on agents like Naveglitazar sodium. Our goal is to equip you with the knowledge to maintain compound solubility and ensure the validity and reproducibility of your experimental results.
Introduction: The Challenge of Compound Solubility in Vitro
Many promising small molecule drugs, including those with hydrophobic properties, are notoriously difficult to work with in aqueous cell culture environments. When a compound precipitates out of solution, its effective concentration is unknown and drastically reduced, leading to inaccurate and unreliable experimental outcomes.[1][2] This can manifest as a loss of expected biological activity or even non-specific cytotoxicity due to the crystalline compound.[3] This guide will walk you through the common causes of precipitation and provide robust, field-proven protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding my compound. What are the common causes?
A1: Precipitation in cell culture media is a frequent issue when working with poorly water-soluble compounds.[4] The primary causes can be categorized as follows:
-
Exceeding Aqueous Solubility: The most common reason is that the final concentration of the compound in the media exceeds its solubility limit in that specific aqueous environment.[2]
-
Solvent Shock: Many hydrophobic drugs are dissolved in a high-concentration stock solution using an organic solvent like DMSO.[3][5] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of solution as it is no longer soluble in the high-water environment.[1] This is often referred to as solvent-shift induced precipitation.[6]
-
Temperature Effects: Temperature shifts can significantly impact solubility. Adding a room temperature or cold stock solution to warm (37°C) media can cause precipitation. Conversely, some media components themselves can precipitate if not properly warmed before use.
-
pH and Media Composition: The pH of your cell culture medium (typically 7.2-7.4) can affect the solubility of pH-sensitive compounds.[7][8][9] Furthermore, interactions with salts, proteins, and other components in the media can lead to the formation of insoluble complexes.[10]
-
High Stock Concentration: Using an overly concentrated stock solution necessitates a large dilution factor, which can increase the likelihood of localized high concentrations and subsequent precipitation upon addition to the media.[1]
Q2: What is the best solvent to use for my Naveglitazar sodium stock solution?
A2: For most hydrophobic small molecules intended for cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3] It is an excellent solvent for a wide range of organic molecules and is miscible with water. However, it's crucial to prepare a high-concentration stock solution and to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and preferably under 0.1%) to avoid solvent-induced toxicity.[3] Always consult the manufacturer's datasheet for specific solubility information for your compound. If DMSO is not suitable, other organic solvents like ethanol may be considered, but their potential effects on your specific cell line must be evaluated.
Q3: Can I do anything to the cell media to improve the solubility of my compound?
A3: Yes, several strategies involving the media itself can help maintain compound solubility:
-
Pre-warming the Media: Always pre-warm your cell culture media to 37°C before adding the compound stock solution. Adding the compound to warm media can help keep it in solution.[1][11]
-
The Role of Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the media.[1][12] If your experimental design allows, using serum-containing media can significantly reduce precipitation.[13] For serum-free conditions, the risk of precipitation is generally higher.
-
Gradual Dilution: Instead of adding the concentrated stock directly to the final volume of media, you can perform a serial dilution. This involves first diluting the stock into a smaller volume of warm media, vortexing or sonicating, and then adding this intermediate dilution to the rest of your media.[1]
Q4: I've tried everything and my compound still precipitates at the desired concentration. What are my options?
A4: If you continue to face precipitation issues, you may need to consider more advanced formulation strategies or adjust your experimental parameters:
-
Lower the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration in your specific cell culture media and conduct your experiments at or below this limit.[2]
-
Use of Precipitation Inhibitors: Certain polymers can act as "parachutes" to keep a drug in a supersaturated state for a longer period, preventing it from crashing out of solution.[6][14] Polymeric excipients like HPMC, PVP, or Pluronics have been shown to be effective precipitation inhibitors.[6][15] However, incorporating these into your experiments requires careful validation to ensure they do not interfere with your assay.
-
Sonication: After diluting your compound in the media, brief sonication in a water bath can sometimes help to redissolve fine precipitates and create a more stable solution.[1][3] Ensure that this process does not degrade your compound.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This section provides a systematic workflow to diagnose and resolve issues with Naveglitazar sodium precipitation.
Step 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment is a properly prepared stock solution.
Protocol 1: Preparing a DMSO Stock Solution
-
Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x your highest desired final concentration. This ensures the final DMSO concentration remains at or below 0.1%.[3][16]
-
Weighing the Compound: Accurately weigh the required amount of Naveglitazar sodium powder. If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood.[3]
-
Dissolution in DMSO: Add the calculated volume of high-purity, sterile DMSO to the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C for 10-15 minutes or sonicate in a water bath for a few minutes to aid dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light, as recommended by the manufacturer.[3][11]
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, sterile DMSO | Excellent solubilizing agent for hydrophobic compounds; miscible with aqueous media.[3] |
| Stock Concentration | ≥1000x the final working concentration | Minimizes the final DMSO concentration in the culture, reducing potential solvent toxicity.[3] |
| Dissolution Assistance | Vortexing, gentle warming (37°C), or sonication | Ensures the compound is fully dissolved in the stock, preventing the introduction of solid particles to the media.[3] |
| Storage | Single-use aliquots at -20°C or -80°C, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure.[11] |
Step 2: The Critical Dilution Step
How you introduce the stock solution into your cell culture media is often the most critical step in preventing precipitation.
Protocol 2: Diluting the Stock Solution into Cell Media
-
Pre-warm the Media: Place the required volume of cell culture media in a 37°C water bath or incubator until it reaches thermal equilibrium.[1][11]
-
Thaw the Stock Solution: Thaw a single aliquot of your Naveglitazar sodium stock solution at room temperature.[11]
-
Perform a Serial Dilution (Recommended):
-
Pipette a small volume of the pre-warmed media (e.g., 200 µL) into a sterile microcentrifuge tube.
-
Add the required volume of the DMSO stock solution to this small volume of media and immediately vortex thoroughly.[1] This creates an intermediate dilution.
-
Add this intermediate dilution to the final volume of pre-warmed media and mix well by gentle inversion or swirling.
-
-
Direct Dilution (Alternative):
-
While gently swirling the bulk of the pre-warmed media, add the required volume of the stock solution dropwise into the vortex of the swirling media. This helps to rapidly disperse the compound and avoid localized high concentrations.
-
-
Final Inspection: After addition, visually inspect the media. If it appears cloudy or contains visible particles, precipitation has occurred.[11]
Step 3: Troubleshooting Workflow
If precipitation is still observed, follow this logical troubleshooting workflow.
Caption: A troubleshooting workflow for addressing compound precipitation.
References
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- DMEM/F12 (1:1) – Medium. (n.d.). ITW Reagents.
- Cell Cultiv
- Li, P., & Zhao, H. (2004).
- Pivk, A., et al. (2025). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. Pharmaceutics.
- A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). ChemRxiv.
- Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide. (2025, December). BenchChem.
- Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- The User's Manual—DMEM/F12. (n.d.). Bio-Channel.
- Pawełczyk, E., & Hermann, T. (1963). Investigations of stability of aminophenazone aqueous solutions. Biul. WAM.
- An, K., et al. (2023).
- Pirl, D., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation.
- Perč, J., et al. (2024). Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Journal of Drug Delivery Science and Technology.
- Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.
- Hepbildikler, S., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering.
- ResearchGate. (2022, September 12). Why does DMEM + FBS precipitate upon addition of doxycycline?
- ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- ResearchGate. (2017, November 20). Best way to prepare water soluble drug for cell culture?
- Salim, M., et al. (2020). Small-volume in vitro lipid digestion measurements for assessing drug dissolution in lipid-based formulations using SAXS.
- ResearchGate. (2025, August 5). Influence of pH and Time on the Stability of Aqueous Alumina Suspensions Containing Sodium Polyacrylates: A Revisited Process.
- Common Cell Culture Problems: Precipit
- Li, P. (2012).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. pharmtech.com [pharmtech.com]
- 5. rsc.org [rsc.org]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itwreagents.com [itwreagents.com]
- 8. enbitec.tofflon.com [enbitec.tofflon.com]
- 9. dovepress.com [dovepress.com]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. phytotechlab.com [phytotechlab.com]
Topic: Troubleshooting Solubility Issues at High pH (> pH 10)
Executive Summary
Naveglitazar Sodium (LY-519818) is a dual PPAR
This guide addresses the physicochemical mechanisms behind these failures—primarily the Common Ion Effect and Salting Out phenomena—and provides validated protocols to rescue your experiment.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of Naveglitazar precipitation in alkaline environments.
Issue 1: The Common Ion Effect (Most Likely)
The Scenario
You attempt to dissolve Naveglitazar Sodium in water.[1] To ensure full deprotonation and solubility, you add 1.0 M or 5.0 M Sodium Hydroxide (NaOH).[1] Instead of clearing, the solution becomes cloudy or forms a white crystalline precipitate.
The Mechanism
Naveglitazar Sodium dissociates into the Naveglitazar anion (
When you add NaOH, you drastically increase the concentration of
Visualizing the Trap:
Figure 2: Mechanistic pathway of the Common Ion Effect causing precipitation upon addition of NaOH.
Corrective Protocol: The "Counter-Ion Switch"
To maintain high pH without spiking sodium levels, switch the base cation.
-
Stop adding NaOH.
-
Filter the precipitate if already formed (it is likely pure Naveglitazar Sodium).[1]
-
Re-dissolve using a base with a different cation, such as:
-
KOH (Potassium Hydroxide): Naveglitazar-Potassium generally has a higher solubility profile.[1]
-
Meglumine (N-Methylglucamine): An organic base often used to solubilize acidic drugs by forming bulky, soluble salts.[1]
-
Tris Base: Effective for pH 7–9, but less effective for very high pH solubilization.[1]
-
Issue 2: Cation Incompatibility ("Soap Scum")[1]
The Scenario
You are using a high pH buffer (e.g., Carbonate/Bicarbonate pH 10.5) prepared with standard lab water, or you are introducing the drug into cell culture media (DMEM/RPMI) at high concentrations.[1]
The Mechanism
Naveglitazar has a lipophilic tail and a polar head, structurally mimicking a fatty acid (soap). Divalent cations like Calcium (
Corrective Protocol: Chelation & Sequestration
-
Check Media Formulation: If precipitating in media, verify the
concentration (standard DMEM is ~1.8 mM).[1] -
Pre-Solubilization: Dissolve Naveglitazar in 100% DMSO first to create a high-concentration stock (e.g., 100 mM).[1]
-
Rapid Dilution: Dilute the DMSO stock into the media while vortexing. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]
-
Add EDTA: If the assay permits, adding 1-5 mM EDTA to the buffer can sequester divalent cations and prevent precipitation.[1]
Issue 3: Chemical Stability (Base-Catalyzed Hydrolysis)
The Scenario
The solution dissolves initially at pH 12 but turns yellow or develops a new impurity peak on HPLC after 4–6 hours.
The Mechanism
While Naveglitazar is relatively stable, the ether linkages and the carboxylic acid head group can degrade under extreme alkalinity (
Stability Data Table
| Condition | Timeframe | Stability Status | Recommendation |
| pH 7.4 (PBS) | 24 Hours | Stable | Ideal for final assay.[1] |
| pH 10.0 (Borate) | 6 Hours | Stable | Acceptable for short-term stock.[1] |
| pH > 12.0 (NaOH) | > 1 Hour | Risk of Degradation | Avoid prolonged exposure. |
| DMSO (Anhydrous) | Months | Stable | Preferred storage method. |
FAQ: Frequently Asked Questions
Q: Can I heat the solution to dissolve the precipitate at high pH?
A: No. While heat increases solubility (
Q: What is the absolute maximum solubility of Naveglitazar Sodium? A: In pure water (no excess salts), it can reach >50 mg/mL. In 0.9% NaCl (Saline), solubility drops significantly due to the sodium load. In 1M NaOH, it is practically insoluble.[1]
Q: I need a vehicle for animal dosing. What do you recommend? A: Do not use high pH water. Use a co-solvent system:
-
0.5% Methylcellulose + 0.1% Tween 80 (Suspension)[1]
-
10% DMSO + 90% Corn Oil (Solution for IP/Oral)[1]
-
20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water (Soluble complex).[1]
References
-
PubChem. (2024).[1] Naveglitazar - Compound Summary. National Library of Medicine.[1] [Link][1]
-
DrugBank Online. (2024).[1] Naveglitazar: Pharmacology and Structure. [Link][1]
-
CK-12 Foundation. (2024).[1] The Common Ion Effect on Solubility. [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
Sources
Topic: Hygroscopic Management & Precision Weighing Protocols
Document ID: NAV-NA-004 | Status: Active | Audience: R&D, QC, Pre-clinical[1][2]
Executive Summary: The "Sodium Salt" Paradox
Naveglitazar Sodium (LY-519818 sodium) is a dual PPAR
As a sodium carboxylate salt, Naveglitazar Sodium has a high lattice energy that is easily disrupted by atmospheric moisture.[2] The sodium ion (
-
Stoichiometric Error: You weigh 10 mg of powder, but if 1.5 mg is absorbed water, you are only dosing 8.5 mg of active drug.[2]
-
Deliquescence: At high relative humidity (RH), the solid may dissolve in its own absorbed water, turning into a sticky gum that is impossible to handle.[2]
-
Hydrolysis Risk: Prolonged exposure to moisture can facilitate degradation of the ether linkages in the central propoxy chain.[2]
This guide provides the protocols required to mitigate these risks.
Critical Troubleshooting (FAQ Format)
Q1: The powder is sticking to my spatula and weigh boat. Is this static or moisture?
Diagnosis: It is likely a transition from static to moisture absorption.[2]
-
The Mechanism: Dry pharmaceutical salts are often electrostatic.[2] However, as they absorb moisture, the surface becomes tacky.[2] If the powder "jumps," it is static.[2] If it "smears" or clumps, it is moisture.[2]
-
The Fix:
Q2: My stock solution in DMSO is cloudy or precipitating. Why?
Diagnosis: This is often due to the "Salting Out" effect or water contamination.[2]
-
The Cause: While Naveglitazar Sodium is soluble in DMSO, the introduction of water (even atmospheric moisture absorbed by the DMSO) can reduce solubility.[2] Furthermore, if you are diluting into a high-salt buffer (like PBS) directly from a high-concentration stock, the sodium ions can force the hydrophobic tail of Naveglitazar out of solution.[1][2]
-
The Fix:
Q3: Can I dry the powder in an oven if it has absorbed moisture?
Strict Advisory: NO.
-
Reasoning: Heating Naveglitazar Sodium risks chemical degradation (decarboxylation or ether cleavage) and may fuse the powder into a hard glass-like puck.[1][2]
-
Correct Protocol: If you suspect moisture uptake, you must quantify it (e.g., TGA or Karl Fischer titration) and adjust your weighing calculations, or discard the aliquot.[2] You cannot "reverse" the hydration safely without recrystallization.[2]
Standard Operating Procedures (SOPs)
SOP-01: The "Closed-Vessel" Difference Weighing Technique
Use this method when Relative Humidity (RH) > 45%.[1][2]
Objective: Eliminate atmospheric exposure during the mass determination step.
-
Preparation:
-
The Weighing Cycle:
-
Tare the balance with the empty glass weighing bottle + lid.
-
Transfer the approximate amount of Naveglitazar Sodium into the bottle outside the balance (in a glove box or dry bag if possible).
-
Close the lid immediately.
-
Weigh the closed bottle. Record Mass A.
-
Transfer the contents to your preparation vessel (e.g., volumetric flask).
-
Reweigh the "empty" bottle + lid (residue will remain).[2] Record Mass B.
-
-
Calculation:
SOP-02: Solubilization & Storage
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous) | Optimal solubility (>20 mg/mL).[1][2] Prevents hydrolysis.[2] |
| Secondary Solvent | Ethanol (Absolute) | Viable, but evaporation rates can alter concentration over time.[2] |
| Aqueous Buffer | PBS (pH 7.2 - 7.[1][2]4) | Only for immediate use. Solubility drops drastically (<0.5 mg/mL).[1][2] |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: lower temp slows degradation.[1][2] |
| Freeze/Thaw | Max 3 Cycles | Repeated crystallization shears the molecule and introduces moisture.[2] Aliquot immediately. |
Decision Logic & Workflows
Workflow 1: Weighing Strategy Based on Environment
Caption: Decision tree for selecting the appropriate weighing protocol based on environmental humidity levels.
Workflow 2: The Hygroscopicity Mechanism
Caption: Mechanistic pathway of moisture uptake leading to experimental dosing errors.
References & Authoritative Grounding
-
PubChem. Naveglitazar Sodium | C25H25NaO6.[2][4] National Library of Medicine.[2] Available at: [Link][1][2][4]
-
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Provides the regulatory standard for difference weighing).
-
Newman, A. W., et al. (2008).[2][5] "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences. (Foundational text on API salt hygroscopicity).
-
World Health Organization. General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series. Available at: [Link][1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]
- 3. who.int [who.int]
- 4. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Minimizing Light Sensitivity Degradation of Naveglitazar Sodium Document ID: NGV-TECH-004 Last Updated: October 26, 2023
Diagnostic Hub: Is Your Sample Degraded?
Before proceeding with stabilization protocols, verify the integrity of your current Naveglitazar Sodium (LY-519818 Sodium) lot. Light-induced degradation in PPAR agonists often presents subtle physicochemical changes before total potency loss.
Visual & Analytical Indicators
| Indicator | Observation | Diagnosis | Action |
| Physical Appearance | White/Off-white powder turns pale yellow or beige . | Photo-oxidation of the aromatic ether linkage. | Discard. Oxidation products may alter PPAR |
| Solution Color | Clear solution develops a pinkish or brown tint. | Formation of quinone-like degradants via radical propagation. | Discard. Solution is compromised. |
| HPLC/UPLC | New peak appearing at RRT ~0.85 - 0.90 (pre-main peak). | Hydrolysis or decarboxylation product. | Quarantine. Run LC-MS to confirm mass shift. |
| Chiral Purity | Decrease in enantiomeric excess (% ee). | Radical-mediated racemization at the benzylic chiral center. | Critical Failure. Biological activity is stereospecific (S-enantiomer). |
The Science of Sensitivity: Why Naveglitazar Degrades
To prevent degradation, you must understand the molecular "weak points" of Naveglitazar Sodium. Unlike simple salts, this molecule contains a dihydrocinnamate tail and complex aromatic ether linkages that act as chromophores, absorbing UV energy and initiating radical cascades.
Mechanism of Action (Photolysis)
The degradation is not merely "fading"; it is a chemical transformation driven by photon absorption.[1][2]
-
Excitation: The aromatic rings absorb UV light (200–300 nm), promoting electrons to an excited singlet state.
-
Radical Formation: The energy breaks the weak C-O bonds in the ether chain or abstracts a hydrogen from the benzylic carbon (chiral center).
-
Propagation: In the presence of oxygen, these radicals form peroxides, leading to chain cleavage or racemization.
Visualization: Photodegradation Pathway
The following diagram illustrates the critical attack points on the Naveglitazar structure during light exposure.
Figure 1: Photochemical cascade of Naveglitazar Sodium leading to racemization and oxidation.
Prevention Protocols: The "Gold Standard" Workflow
Do not rely on standard laboratory lighting. Naveglitazar Sodium requires actinic shielding throughout the experimental lifecycle.
A. Storage & Weighing (Solid State)
-
Lighting: All handling must occur under Yellow Light (sodium vapor or filtered LED >500 nm) .
-
Container: Store in amber glass vials (Type I) with Teflon-lined screw caps.
-
Secondary Barrier: Wrap the vial in aluminum foil if storing for >24 hours.
-
Environment: Store at -20°C. Cold temperatures reduce the kinetic rate of radical propagation if light leakage occurs.
B. Solubilization (Liquid State)
Solutions are 10x more sensitive than solids due to increased molecular mobility and dissolved oxygen.
Step-by-Step Solubilization Guide:
-
Deoxygenate Solvents: Sparge your buffer or solvent (DMSO/Water) with Nitrogen or Argon for 10 minutes before adding the drug. This removes dissolved oxygen, the fuel for photo-oxidation.
-
Amber Glassware: Prepare solutions directly inside amber volumetric flasks.
-
pH Control: Naveglitazar is a sodium salt.
-
Avoid acidic pH (<4.0): This precipitates the free acid, which may have different (often lower) photostability and solubility profiles.
-
Target pH: Maintain pH 7.0–8.0 for optimal stability.
-
-
Immediate Use: Use solutions within 4 hours . If storage is required, freeze at -80°C in foil-wrapped aliquots.
Troubleshooting & FAQs
Q: I don't have amber glassware. Can I use clear glass wrapped in foil?
-
Answer: Yes, but with a caveat. Foil wrapping is effective only if it is total. A single slit or gap can allow enough UV flux to degrade a dilute solution (µM range) within minutes. Double-wrap to ensure overlap.
Q: My LC-MS shows a mass peak at M+16. What is this?
-
Answer: This is the classic signature of N-oxide or hydroxylated degradant formation. It confirms that your sample was exposed to both light and oxygen. Review your solvent degassing protocol.
Q: Can I use plastic (polypropylene) tubes instead of glass?
-
Answer: Use caution. While plastic blocks some UV, Naveglitazar is lipophilic and may adsorb to the plastic walls, reducing concentration. Furthermore, plastic allows oxygen permeation. Amber glass is strictly recommended.
Q: I left the sample on the bench under fluorescent light for 30 minutes. Is it salvageable?
-
Answer: For quantitative binding assays (Ki/IC50): No. Even 5% degradation can skew potency data significantly. For qualitative rough-range finding: Maybe , but verify with a quick HPLC injection first.
Experimental Workflow: Validated Handling Process
Use this decision tree to ensure compliance with photostability requirements during your assay setup.
Figure 2: Decision tree for handling light-sensitive Naveglitazar Sodium samples.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58822574, Naveglitazar Sodium. Retrieved from [Link][3]
-
International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Bhalekar, M., et al. (2008). Improvement of Photostability in Formulation: A Review.[4] Asian Journal of Chemistry.[4] Retrieved from [Link]
- Baertschi, S. W., et al. (2010).Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Contextual reference for oxidative degradation of ether linkages in pharmaceuticals).
Sources
Topic: Optimizing Incubation Time for Naveglitazar Sodium PPAR
Introduction: The Temporal Dimension of Dual Agonism
Naveglitazar sodium (LY519818) is a non-thiazolidinedione, dual PPAR
Time is not merely a logistical step in these protocols; it is a thermodynamic variable. In biochemical assays (TR-FRET), insufficient incubation leads to non-equilibrium
This guide moves beyond "standard protocols" to help you engineer an assay that accounts for Naveglitazar’s specific lipophilicity and binding kinetics.
Module 1: The Kinetic Theory (The "Why")
Before troubleshooting, you must visualize the kinetic barriers Naveglitazar must overcome. As a highly lipophilic molecule (LogP > 3), Naveglitazar faces solubility constraints and high non-specific binding.
Mechanism of Action & Kinetic Bottlenecks
The following diagram illustrates the multi-step process where "Time" acts as a gatekeeper at two distinct points: Equilibrium Binding (Biochemical) and Transcriptional Accumulation (Cellular).
Figure 1: Kinetic pathway of Naveglitazar action. Note the distinction between the rapid cofactor recruitment (TR-FRET) and the slow transcriptional accumulation (Reporter Assay).
Module 2: Biochemical Assays (TR-FRET / SPA)
Context: You are measuring the recruitment of a co-activator peptide (e.g., SRC1) to the PPAR-Ligand complex. Recommended Assay: LanthaScreen™ or HTRF™.
Troubleshooting & FAQs
Q1: My Z' factor is excellent at 1 hour, but my
-
The Science: Hydrophobic ligands often exhibit slower on-rates (
) because they partition into plastic walls or form micellar aggregates in aqueous buffers. -
The Fix: Perform a time-course study (see Module 4). If the
shifts left (becomes more potent) over time, you have not reached equilibrium. Adopt the timepoint where the stabilizes ( ).
Q2: I see high variability (CV > 10%) between replicates. A: This is often an incubation/mixing issue, not a reader issue.
-
Cause: Naveglitazar sodium is soluble in DMSO but may precipitate upon addition to aqueous TR-FRET buffer if the mixing is poor.
-
Protocol Adjustment: Do not add 100% DMSO stock directly to the well. Prepare an intermediate dilution (e.g., 4x concentration in buffer containing 2-4% DMSO) and add that to the assay plate. Centrifuge the plate at 1000 rpm for 1 minute before the incubation starts.
Q3: Can I incubate overnight to ensure equilibrium? A: No.
-
Reason: While TR-FRET signals (Terbium/Europium) are stable, the biological reagents (Nuclear Receptor proteins) are prone to degradation and oxidation at room temperature.
-
Limit: Maximum recommended incubation is 6 hours.
Data Summary: Biochemical Optimization
| Incubation Time | Signal Stability | Risk Factor | |
| 30-60 min | High | Low (Underestimated) | Non-equilibrium; false negatives. |
| 2-4 hours | Optimal | High (Stable) | Ideal window. |
| > 6 hours | Low | Variable | Protein degradation; evaporation. |
Module 3: Cell-Based Reporter Assays
Context: Luciferase reporter assays (e.g., HEK293 or CHO cells transfected with PPAR-GAL4). Critical Variable: The "Serum Shift."
Troubleshooting & FAQs
Q1: My cellular
-
The Science: Naveglitazar is >99% bound to plasma proteins (Albumin).[1][2] If you incubate for 24 hours in media with 10% FBS (Fetal Bovine Serum), the "free fraction" of the drug available to enter the cell is <1%.
-
The Fix: Optimize incubation using 0.1% BSA or Charcoal-Stripped Serum instead of standard FBS during the dosing phase.
Q2: Is a 5-hour incubation sufficient for a quick screen? A: Generally, No.
-
Reason: Unlike GPCR calcium flux (seconds), Nuclear Receptors require:
-
Nuclear translocation.
-
Chromatin remodeling.
-
transcription of the Luciferase gene.
-
Translation and accumulation of the enzyme.
-
-
Guideline: 5 hours may show a signal for strong agonists, but you will lose sensitivity for partial agonists or weak hits. 18-24 hours is the gold standard.
Q3: I see toxicity at the highest concentrations (10
-
Validation: Run a multiplex cytotoxicity assay (e.g., CellTiter-Fluor) in the same well. Normalize your Luciferase data against cell viability to distinguish true antagonism from cell death.
Module 4: Optimization Protocol & Matrix
Do not guess. Run this specific "Cross-Titration" experiment to validate your assay window.
Workflow Visualization
Figure 2: Workflow for temporal validation of Naveglitazar assays.
Step-by-Step Validation Protocol
-
Preparation:
-
Prepare a 12-point dose-response curve of Naveglitazar Sodium (Start at 10
M, 1:3 dilution). -
Include a reference agonist (e.g., Rosiglitazone for PPAR
, GW7647 for PPAR ) as a control.
-
-
Execution (Biochemical TR-FRET):
-
Prepare three identical 384-well plates.
-
Add reagents: Buffer + Protein + Antibody + Tracer + Compound.
-
Plate 1: Read at 60 mins .
-
Plate 2: Read at 120 mins .
-
Plate 3: Read at 240 mins .
-
-
Data Analysis Criteria:
-
Calculate the Signal-to-Background (S/B) ratio for each time point.
-
Calculate the
.[3] -
Success Metric: Select the shortest time point where the
has stabilized (stops shifting left) and Z' > 0.6.
-
References
-
INDIGO Biosciences. Human PPAR gamma Reporter Assay System Technical Manual. (Reference for 24h cellular incubation standards). [Link]
-
PubChem. Naveglitazar Sodium - Chemical and Physical Properties (Solubility/Lipophilicity). [Link]
-
Wang, Y. et al. (2012). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (Validates 120min stability for Nuclear Receptor assays). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermo Scientific LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Executive Summary & Mechanism of Action
Naveglitazar sodium (LY519818) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) agonist with dual activity at PPAR
In a luciferase reporter assay, Naveglitazar functions as the ligand that enters the cell, binds to the PPAR ligand-binding domain (LBD), and induces a conformational change. This complex heterodimerizes with the Retinoid X Receptor (RXR), binds to the Peroxisome Proliferator Response Element (PPRE) in the promoter region of the plasmid, and drives the transcription of the firefly luciferase gene.
Variability in this assay typically stems from three vectors:
-
Compound Instability: Hygroscopic nature of the sodium salt.
-
Biological Noise: Inconsistent transfection efficiency or RXR limitation.
-
Thermodynamic Edge Effects: Evaporation during the ligand incubation phase.
Mechanism of Action Visualization
The following diagram illustrates the specific signaling pathway required for a successful signal.
Figure 1: The signal transduction pathway for Naveglitazar-induced luciferase expression. Note the requirement for RXR availability.
Phase I: Reagent Integrity (The Input)
Q: My dose-response curves are shifting left and right between weeks. Is the compound degrading?
A: It is likely a solubilization issue rather than chemical degradation. Naveglitazar is supplied as a sodium salt .
-
The Problem: Sodium salts are hygroscopic. If the vial is opened in ambient humidity, it absorbs water, altering the molecular weight relative to the dry powder. Weighing "1 mg" of wet powder results in a lower actual molar concentration than calculated.
-
The Fix:
-
DMSO Stock: Dissolve the entire vial content into anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM or 50 mM). Do not attempt to weigh small aliquots repeatedly.
-
Storage: Aliquot this master stock into single-use amber vials and store at -80°C. Avoid freeze-thaw cycles (
cycles significantly degrades potency). -
Working Solution: Perform serial dilutions in the culture medium immediately before dosing.
-
Q: Can I dissolve Naveglitazar Sodium directly in cell culture media?
A: No. While the sodium salt improves water solubility compared to the free acid, direct addition to media often causes "crashing out" (micro-precipitation) due to the high salt and protein content of media (e.g., DMEM + 10% FBS).
-
Protocol: Dissolve in 100% DMSO first. Dilute into media such that the final DMSO concentration is <0.1% to avoid cytotoxicity.
Phase II: The Biological System (The Processor)
Q: I see high well-to-well variability (CV > 15%) even in untreated controls. Why?
A: This indicates a transfection efficiency problem.[3] In transient transfections, the uptake of plasmid DNA varies per cell.
-
The Fix: Dual-Luciferase Normalization.
-
You must co-transfect a constitutive control vector (e.g., Renilla luciferase driven by a TK or SV40 promoter) alongside your PPAR-Firefly vector.
-
Data Processing: Divide Firefly RLU (Signal) by Renilla RLU (Transfection Control) to generate a "Relative Response Ratio (RRR)." This mathematically cancels out pipetting errors and cell number variations.
-
Q: The signal is weak even at high Naveglitazar concentrations.
A: This is often due to RXR Limitation .
-
Mechanism: PPARs cannot bind DNA alone; they must heterodimerize with the Retinoid X Receptor (RXR). In some cell lines (e.g., HEK293), endogenous RXR levels are low.
-
Protocol Adjustment: Co-transfect an RXR
expression plasmid alongside your PPAR plasmid. A typical ratio is 3:1 (PPAR:RXR) to ensure the receptor is not the rate-limiting step.
Phase III: Assay Execution (The Output)
Q: The outer wells of my 96-well plate always show higher activity. Is this an edge effect?
A: Yes. PPAR assays often require 18–24 hour incubations.
-
Cause: Evaporation in outer wells concentrates the media, effectively increasing the concentration of Naveglitazar and the luciferase substrate.
-
Solution:
-
Thermal Mass: Do not stack plates directly on metal shelves. Use a thermally conductive rack.
-
Moisture Barrier: Fill the inter-well spaces (if possible) or the perimeter wells with sterile PBS/water. Do not use perimeter wells for data.
-
Breathable Seals: Use high-quality gas-permeable seals to reduce evaporation rates.
-
Q: Should I use "Flash" or "Glow" type luciferase reagents?
A: For Naveglitazar screening (high-throughput), use Glow-type reagents (e.g., Steady-Glo or similar).
-
Reasoning: "Flash" reagents produce a signal that decays in seconds. If you are reading a full plate, the signal in well A1 will differ from H12 simply due to time. "Glow" reagents have a signal half-life of hours, allowing consistent reading across the plate.
Troubleshooting Matrix
| Symptom | Probable Root Cause | Verification | Corrective Action |
| High Background | Leaky Promoter | Check untreated cells (no ligand). | Switch to a more specific PPRE promoter (e.g., 3xPPRE-TK-Luc) rather than a minimal promoter that might recruit endogenous factors. |
| Low Signal-to-Noise | RXR Saturation | Co-transfect RXR plasmid. | Add RXR |
| Drifting Potency ( | Compound Hydration | Check stock preparation date. | Use single-use DMSO aliquots; do not re-freeze. |
| High CV% (>10%) | Pipetting/Settling | Visual check of monolayer. | Use Dual-Luciferase normalization; ensure cells are mixed frequently during plating to prevent settling in the reservoir. |
Troubleshooting Logic Tree
Figure 2: Decision logic for diagnosing assay variability.
References
-
PubChem. (n.d.).[4][5][6] Naveglitazar sodium | C25H25NaO6 | CID 58822574. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Promega Corporation. (2019). Tips for Successful Dual-Reporter Assays. Promega Connections. Retrieved October 26, 2023, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Chiglitazar | C36H29FN2O4 | CID 71402018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carfloglitazar sodium | C36H28FN2NaO4 | CID 23701513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carfloglitazar sodium, (R)- | C36H28FN2NaO4 | CID 154572838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Naveglitazar Sodium Storage & Handling Guide
Executive Technical Summary
Product: Naveglitazar Sodium (LY-519818 Sodium)
Chemical Class: Dual PPAR
Critical Storage Specifications:
| State | Condition | Shelf Life | Critical Precaution |
| Solid Powder | -20°C (Desiccated) | 2 Years | Highly Hygroscopic – Protect from moisture. |
| Stock Solution (DMSO) | -80°C | 6 Months | Avoid freeze/thaw cycles (>3 cycles degrades potency). |
| Stock Solution (Water) | -20°C | < 1 Month | Prone to hydrolysis/precipitation if pH shifts. |
| Working Solution | 4°C / RT | < 24 Hours | Prepare fresh immediately before use. |
Technical Deep Dive: Stability Mechanisms & Protocols
The Hygroscopicity Challenge
Naveglitazar sodium is a salt form.[1][2][3][4] While this improves aqueous solubility compared to the free acid, it introduces significant hygroscopicity . The sodium cation (
-
Deliquescence: The powder absorbs enough moisture to dissolve into a liquid paste.
-
Hydrolysis: Moisture facilitates the cleavage of the ether or ester linkages over time, though the ether backbone is relatively robust.
-
Stoichiometric Shift: Absorbed water alters the effective molecular weight, leading to dosing errors in molar calculations.
Protocol 1: The "Desiccated Warm-Up" (Mandatory) To prevent condensation-induced degradation:
-
Remove the vial from -20°C storage.
-
DO NOT OPEN. Place the sealed vial in a desiccator at Room Temperature (RT) for 45–60 minutes .
-
Allow the vial to equilibrate. Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic powder.
Solvent Compatibility & Reconstitution
Naveglitazar sodium is an amphiphilic molecule with a lipophilic tail and a polar head group.
-
DMSO (Dimethyl Sulfoxide): The preferred solvent for stock solutions. It solubilizes the lipophilic aromatic ether backbone effectively.
-
Solubility Limit: ~30 mg/mL.[5]
-
-
Ethanol: Viable, but evaporation rates can alter concentration during storage.
-
Solubility Limit: ~10-20 mg/mL.
-
-
Water/PBS: Soluble due to the sodium salt, but pH dependent.
-
Warning: If the pH drops (e.g., in acidic buffers), the compound may protonate to the free acid form and precipitate.
-
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling Naveglitazar Sodium to maximize experimental reproducibility.
Caption: Logic flow for reconstitution and storage to minimize hydrolytic degradation and freeze-thaw damage.
Troubleshooting & FAQs
Q1: My Naveglitazar sodium powder has turned into a sticky yellow gum. Is it still usable?
-
Diagnosis: This is a classic sign of deliquescence caused by moisture absorption. The "yellowing" often indicates oxidative degradation of the phenol/ether moieties accelerated by water.
-
Resolution: Discard. The chemical purity is compromised, and the effective molecular weight is unknown due to water content.
Q2: I dissolved the powder in PBS, but it precipitated after 24 hours at 4°C.
-
Mechanism: PBS (Phosphate Buffered Saline) has a buffering capacity. If your solution absorbed CO2 from the air or if the concentration was too high, the pH might have shifted slightly acidic, protonating the carboxylate group (
). The free acid form is significantly less soluble in water. -
Fix: For aqueous stocks, ensure the pH remains > 7.4. Ideally, store as a DMSO stock and dilute into PBS only at the moment of the experiment.
Q3: Can I use a stock solution that has been frozen and thawed 5 times?
-
Analysis: Repeated freeze-thaw cycles cause micro-precipitation and concentration gradients within the vial. For potent PPAR agonists (
often in the nanomolar range), even a 10% loss in effective concentration can skew dose-response curves. -
Rule: Discard after 3 cycles. Use single-use aliquots (e.g., 20
L) to avoid this.
Q4: How do I validate the integrity of my 1-year-old powder?
-
Method: Run a quick HPLC or LC-MS.
-
Expected Peak: Single sharp peak.
-
Degradation Products: Look for smaller peaks with shorter retention times (hydrolysis products) or slightly longer retention times (oxidation products).
-
Acceptance: >98% purity is required for
determination.
-
References
-
PubChem. (2025).[1] Naveglitazar Sodium | C25H25NaO6.[1] National Library of Medicine. [Link][1]
-
Healan, A. M., et al. (2012).[3] Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy.[3] (Cited for general sodium salt hydrolysis principles). [Link]
-
Martinez, F., et al. (2025). Thermodynamic study of the solubility of sodium naproxen in ethanol + water mixtures. ResearchGate. (Cited for thermodynamic solubility behavior of sodium salts of organic acids). [Link]
Sources
- 1. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harvesting of aerial humidity with natural hygroscopic salt excretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Executive Summary: The Dual Agonist Paradigm
Naveglitazar sodium (LY519818) represents a distinct class of "glitazars"—dual peroxisome proliferator-activated receptor (PPAR) agonists designed to bridge the therapeutic gap between insulin sensitizers and lipid-lowering agents. Unlike Rosiglitazone and Pioglitazone (highly selective PPAR
This guide provides a technical framework for benchmarking Naveglitazar against these standards. The core objective of such benchmarking is to quantify whether the addition of PPAR
Mechanistic Profiling & Signaling Architecture
To understand the benchmarking data, one must first map the divergent signaling pathways. Naveglitazar's structural pharmacophore—comprising an acidic head group (PPAR anchor), a propoxy linker, and a lipophilic biphenyl tail—enables it to engage both receptors, though with a higher affinity for
Dual-Pathway Activation Diagram
The following diagram illustrates the mechanistic divergence between Naveglitazar and standard thiazolidinediones (TZDs).
Figure 1: Differential signaling topology. Naveglitazar activates PPAR
Benchmarking Protocols: Experimental Validation
To objectively compare Naveglitazar, researchers must utilize a "Triad of Validation": Selectivity , Efficacy , and Safety .
Protocol A: In Vitro Transactivation Assay (Selectivity Index)
Objective: Determine the EC50 ratio (
-
System: GAL4-PPAR chimera luciferase reporter assay in COS-7 or HEK293 cells.
-
Controls:
-
Positive Control (
): Rosiglitazone (10 µM max). -
Positive Control (
): GW7647 or Fenofibric Acid. -
Vehicle: DMSO (0.1%).
-
Step-by-Step Workflow:
-
Transfection: Co-transfect cells with receptor plasmid (GAL4-hPPAR
or -LBD) and reporter plasmid (UAS-Luciferase). -
Treatment: Treat cells with serial dilutions of Naveglitazar (
to M) for 24 hours. -
Readout: Lyse cells and measure luminescence using a microplate luminometer.
-
Calculation: Plot dose-response curves. Calculate Selectivity Index (SI) =
.-
Interpretation: A lower SI indicates a more balanced "pan" agonist. Naveglitazar typically shows an SI > 10 (favoring
), whereas Saroglitazar is designed for a more balanced profile.
-
Protocol B: In Vivo Metabolic Profiling (db/db Mouse Model)
Objective: Compare glucose lowering vs. lipid modulation.
-
Subject: Male db/db mice (10-12 weeks old).
-
Groups: (n=10/group)
-
Vehicle (0.5% CMC).
-
Rosiglitazone (3 mg/kg/day).
-
Naveglitazar (Low Dose: 0.3 mg/kg/day).
-
Naveglitazar (High Dose: 3 mg/kg/day).
-
Key Endpoints:
-
Primary: HbA1c change (Day 0 vs Day 42).
-
Secondary (Lipid): Triglycerides (TG) and Free Fatty Acids (FFA).
-
Safety Marker: Body weight gain and Hematocrit (surrogate for hemodilution/edema).
Protocol C: Edema & Toxicity Screening
The failure of muraglitazar (CV events) and tesaglitazar (renal toxicity) necessitates rigorous safety benchmarking.
-
Gene Expression: Measure renal ENaC (Epithelial Sodium Channel) expression via qPCR. PPAR
agonists upregulate ENaC, causing fluid retention. -
Metric: Compare the "Therapeutic Index":
.-
Success Criterion: Naveglitazar should show a wider window between glucose lowering and hematocrit reduction compared to Rosiglitazone.
-
Comparative Data Summary
The following table synthesizes typical preclinical performance metrics derived from cross-study comparisons of glitazars.
| Feature | Rosiglitazone | Pioglitazone | Naveglitazar Sodium |
| Primary Target | PPAR | PPAR | PPAR |
| PPAR | Negligible | Weak | Moderate |
| Lipid Profile | Neutral/Increases LDL | Lowers TG, Increases HDL | Significantly Lowers TG & LDL |
| Glucose Lowering | High Potency | High Potency | High Potency |
| Edema Risk | High | Moderate | Moderate (Dose-dependent) |
| Metabolism | CYP2C8 | CYP2C8/3A4 | Chiral Inversion / Biliary Excretion |
Experimental Workflow Visualization
This diagram outlines the logical flow for a full benchmarking study, from compound synthesis to safety validation.
Figure 2: Sequential validation pipeline ensuring safety signals (hematocrit, heart weight) are contextualized against efficacy data.
References
-
The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys . PubMed. Retrieved from [Link]
-
Comparison: Pioglitazone and Rosiglitazone in Type 2 Diabetes . Medscape. Retrieved from [Link][1]
-
Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes . NCBI PMC. Retrieved from [Link]
-
Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus . JAMA. Retrieved from [Link]
Sources
Technical Comparison Guide: Transcriptional Profiling of Dual PPAR Agonists
Executive Summary: The Dual Agonist Advantage
In the landscape of metabolic therapeutics, the "one-target, one-disease" paradigm has largely failed to address complex syndromes like MASH (Metabolic Dysfunction-Associated Steatohepatitis) and Type 2 Diabetes (T2DM). Single-target PPAR agonists—fibrates (PPAR
This guide provides a technical comparison of Dual PPAR Agonists , focusing on their transcriptional signatures. Unlike simple mixtures, these molecules induce unique conformational changes in the PPAR-RXR heterodimer, leading to distinct cofactor recruitment and gene expression profiles. We will analyze the transcriptional potency and efficacy of Saroglitazar (PPAR
Mechanistic Foundation
The transcriptional activity of dual agonists is not merely additive. It relies on the ligand's ability to stabilize the activation function-2 (AF-2) helix in a conformation that favors the recruitment of co-activators (e.g., PGC-1
Mechanism of Action: Transcriptional Activation
The following diagram illustrates the canonical pathway from ligand binding to transcriptional output.
Figure 1: Molecular mechanism of PPAR transcriptional activation.[1] The dual agonist acts as the trigger, stabilizing the heterodimer on the PPRE to recruit co-activators.
Comparative Performance Analysis
The following data synthesizes head-to-head transcriptional assays (typically Luciferase reporter systems in COS-7 or HepG2 cells). Note that absolute
Table 1: Transcriptional Potency ( ) and Selectivity Profile[2][3]
| Compound | Primary Targets | PPAR | PPAR | PPAR | Functional Profile |
| Saroglitazar | 0.65 pM - 190 nM * | 3 nM - 300 nM | > 10 | Predominant | |
| Elafibranor | 10 - 20 nM | > 2 | 100 - 150 nM | Dual | |
| Aleglitazar | 5 nM | 9 nM | Inactive | Balanced .[3] High potency on both.[3] (Discontinued due to safety). | |
| Muraglitazar | 5.6 | 243 nM | Inactive | Skewed |
*Note: Saroglitazar displays a wide range of reported values. While binding affinity is picomolar (pM), transcriptional transactivation in cellular assays often falls in the nanomolar (nM) range. Crucially, it acts as a partial agonist at PPAR
Deep Dive: The "Partial Agonism" Safety Valve
A critical finding in transcriptional profiling is that potency (
-
Muraglitazar failed because it was a full, potent agonist of PPAR
, leading to severe edema and cardiovascular events similar to high-dose Rosiglitazone. -
Saroglitazar succeeds because it recruits a distinct subset of co-activators at the PPAR
receptor. It activates metabolic genes (Adipoq) but shows reduced transcriptional activity on genes associated with fluid retention (ENaC). This "selective PPAR modulator" (SPPARM) activity is the gold standard for modern dual agonists.
Experimental Protocol: Dual-Luciferase Transcriptional Reporter Assay
To objectively compare these compounds in your own lab, you must use a normalized reporter system. This protocol is designed for HepG2 (human hepatoma) cells to mimic the liver environment, which is critical for testing MASH therapeutics.
Materials
-
Cell Line: HepG2 (ATCC HB-8065)
-
Plasmids:
-
Reporter: 3xPPRE-Luc (Firefly Luciferase driven by 3 copies of the PPRE).
-
Expression: pSG5-hPPAR
and pSG5-hPPAR (Human full-length receptors). -
Normalizer: pRL-TK (Renilla Luciferase, constitutive).
-
-
Reagents: Dual-Luciferase® Reporter Assay System (Promega), Lipofectamine 3000.
Workflow Diagram
Figure 2: Step-by-step workflow for the Dual-Luciferase PPAR transactivation assay.
Step-by-Step Methodology
-
Seeding: Plate HepG2 cells in phenol-red-free DMEM containing 10% charcoal-stripped FBS (to remove endogenous hormones/lipids) at
cells/well in a 96-well white plate. -
Transfection (24h later): Prepare transfection complexes. Per well:
-
50 ng 3xPPRE-Luc
-
50 ng Receptor Plasmid (PPAR
OR PPAR ) -
5 ng pRL-TK (Renilla)
-
0.3
L Lipofectamine 3000. -
Incubate for 24 hours.
-
-
Treatment: Replace medium with fresh stripped medium containing the dual agonist at varying concentrations (log scale:
M to M). Include DMSO as vehicle control, GW7647 (pure ) and Rosiglitazone (pure ) as positive controls. -
Measurement: After 24 hours of treatment:
-
Wash with PBS.[4]
-
Add 20
L Passive Lysis Buffer (PLB) and shake for 15 min. -
Inject 100
L LAR II (Firefly substrate) -> Measure Luminescence. -
Inject 100
L Stop & Glo® (Renilla substrate) -> Measure Luminescence.
-
-
Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot Dose-Response curves to determine
and .
Scientific Integrity: Validating Your Results
To ensure your data meets publication standards (E-E-A-T), apply these validation checks:
-
The "Window" Check: Your positive controls must yield at least a 5-fold induction over the vehicle. If GW7647 (PPAR
) only gives a 2-fold increase, your cells may be expressing high levels of endogenous repressors, or the transfection efficiency is too low. -
The "Squaring" Effect: Dual agonists should theoretically show activity in both PPAR
-transfected and PPAR -transfected wells. If a compound is active in the -assay but silent in the -assay, it is a selective agonist, not a dual agonist. -
Cytotoxicity: Always run a parallel MTT or ATP viability assay. A drop in Renilla signal often indicates toxicity, which can artificially skew ratios.
References
-
Jain, M. R., et al. (2018). "Dual PPAR
/ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models." Liver International.[5] Link -
Hanf, R., et al. (2014). "The dual PPAR
/ agonist GFT505 exerts anti-diabetic effects in db/db mice without PPAR -associated adverse cardiac effects."[2] Diabetes.[6][2][3][7][8] Link -
Honda, A., et al. (2023). "Functional and Structural Insights into the Human PPAR
/ / Targeting Preferences of Anti-NASH Investigational Drugs." International Journal of Molecular Sciences. Link -
Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link
-
Benson, G. M., et al. (2012).
/ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors." ChemMedChem. Link
Sources
- 1. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saroglitazar, a Dual PPAR α/γ Agonist, Improves Atherogenic Dyslipidemia in Patients With Non-Cirrhotic Nonalcoholic Fatty Liver Disease: A Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Safety Summary
Naveglitazar Sodium (LY519818) is a potent, dual PPARα/γ agonist.[1] Unlike standard bench reagents, its biological activity at nanomolar concentrations necessitates a zero-tolerance policy for environmental release.[1]
Immediate Action Required:
-
Strict Containment: Never dispose of Naveglitazar Sodium (solid or solution) down the drain. It is classified as Aquatic Acute 1 (H400) .[1]
-
Destruction Method: High-temperature incineration is the only validated method for complete inactivation.[1] Autoclaving is ineffective for chemical degradation of this stable aromatic ether.[1]
-
Reproductive Hazard: Treat as a reproductive toxicant (H360).[1][2] Pregnant or breastfeeding personnel should avoid handling this compound.[1]
Hazard Identification & Mechanistic Context
To handle this compound safely, one must understand why it is dangerous.
The Mechanism of Risk
Naveglitazar functions by binding to Peroxisome Proliferator-Activated Receptors (PPARs) in the cell nucleus.[1][3]
-
Potency: It alters gene transcription related to lipid and glucose metabolism.[1][3]
-
Bioaccumulation: As a lipophilic molecule (LogP ~4-5 for the free acid), it can bioaccumulate in aquatic species if released into the water supply.[1]
-
The "Sodium" Factor: The sodium salt form increases aqueous solubility compared to the free acid. This makes the compound more mobile in water systems and easier to absorb across mucous membranes, increasing the immediate exposure risk during liquid spills.
GHS Classification Data
| Hazard Class | Category | Statement Code | Description |
| Reproductive Toxicity | 1B | H360 | May damage fertility or the unborn child.[1][2] |
| Aquatic Toxicity | Acute 1 | H400 | Very toxic to aquatic life.[1][2] |
| STOT - Repeated | 2 | H373 | May cause damage to organs (Liver/Heart) through prolonged exposure.[1] |
| Skin/Eye Irritation | 2/2A | H315/H319 | Causes skin and serious eye irritation.[1][2] |
Personal Protective Equipment (PPE) Matrix
Standard BSL-1 protection is insufficient.[1] Adhere to BSL-2 Chemical Safety standards.
| PPE Component | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of airborne powder during weighing.[1] |
| Gloves | Double Nitrile (0.11 mm min.[1] thickness) | The outer glove is sacrificial; the inner glove protects against permeation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses do not seal against airborne dust or splashes.[1] |
| Clothing | Tyvek Lab Coat (Disposable) | Prevents contamination of personal clothing; dispose of as hazmat if spilled upon.[1] |
Disposal Workflows
The following protocols ensure compliance with EPA RCRA standards (40 CFR 261) and minimize environmental impact.
A. Solid Waste (Pure Powder & Contaminated Solids)[1]
-
Scope: Expired powder, weighing boats, contaminated paper towels, and gloves.[1]
-
Protocol:
-
Segregation: Do not mix with general trash or biohazard (red bag) waste.[1]
-
Container: Collect in a rigid, screw-top container labeled "Hazardous Chemical Waste: Toxic."
-
Labeling: Must explicitly list "Naveglitazar Sodium" and "Reproductive Toxin."[1]
-
Disposal Path: Incineration Only. Mark the manifest for "High Heat Incineration."
-
B. Liquid Waste (Stock Solutions & Mother Liquors)[1]
-
Scope: DMSO stocks, cell culture media (>1 µM concentration), and solvent rinsates.[1]
-
Protocol:
-
Solvent Segregation:
-
No Sewering: Under no circumstances can aqueous solutions be poured down the sink, even if diluted.[1]
-
Rinsing: Triple-rinse empty stock vials with DMSO or Ethanol. Collect the rinsate as hazardous liquid waste.
-
C. Trace Contaminated Glassware[1]
-
Scope: Beakers, flasks, and spatulas.[1]
-
Protocol:
Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of Naveglitazar Sodium waste streams.
Figure 1: Decision matrix for segregating Naveglitazar waste streams. Note that all paths lead to incineration; autoclaving is not a validated destruction method for this chemical.[1]
Emergency Spill Procedures
Scenario A: Powder Spill
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and N95 respirator.[1]
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1] Do not dry sweep. [1]
-
Clean: Scoop the damp material into a hazardous waste container.
-
Decontaminate: Wipe the surface 3x with Ethanol-soaked towels.[1] Dispose of towels as solid hazardous waste.[1]
Scenario B: Liquid Spill (DMSO Stock)
-
Absorb: Use a chemical spill pad or vermiculite.[1]
-
Solvent Warning: DMSO penetrates skin instantly, carrying the Naveglitazar with it.[1] Do not touch the liquid even with single gloves. Use tongs or double-glove immediately.[1]
-
Disposal: Place absorbent materials into a sealed bag, then into the solid hazardous waste bin.
Regulatory Compliance (US Focus)
-
EPA Status: Naveglitazar is not explicitly "P-listed" (acutely hazardous) under 40 CFR 261.33, but it must be managed as Characteristic Hazardous Waste due to its toxicity profile.[1]
-
Generator Status: If your lab generates >1 kg of acute hazardous waste (or >100 kg of non-acute) per month, you are a Large Quantity Generator (LQG).[1]
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation (the lab bench), provided it is under the control of the operator.
References
-
PubChem. (n.d.).[1] Naveglitazar Sodium | C25H25NaO6.[1] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]
-
United States Environmental Protection Agency (EPA). (2024).[1] Management of Hazardous Waste Pharmaceuticals. EPA.gov.[1] Retrieved February 9, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] Retrieved February 9, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: PPAR Agonists and Reproductive Toxicity Classifications. Europa.eu.[1] Retrieved February 9, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
